6-(Iodomethyl)hexahydrofuro[3,4-b]furan
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO2/c8-3-6-7-5(4-10-6)1-2-9-7/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMMVEFARYPTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1COC2CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and stereochemistry of 6-(Iodomethyl)hexahydrofuro[3,4-b]furan
[1][2]
Executive Summary
This compound is a bicyclic ether characterized by a cis-fused 5,5-ring system containing a reactive iodomethyl electrophile.[1] This molecule serves as a versatile alkylating agent in medicinal chemistry, enabling the introduction of a rigid, polar "bis-THF-like" motif into drug candidates. Its structural rigidity reduces the entropic penalty of binding, making it a critical scaffold for exploring the S2 subsite of aspartyl proteases and muscarinic receptors.
Part 1: Structural Architecture & Stereochemistry[1][2]
Nomenclature and Connectivity
The compound belongs to the hexahydrofuro[3,4-b]furan class.[1] Unlike the [2,3-b] acetal system (where one oxygen is at the bridgehead), the [3,4-b] system consists of two tetrahydrofuran rings fused at the C3–C4 bond of one ring and the C2–C3 bond of the other.[1]
-
Core Scaffold: 2,6-dioxabicyclo[3.3.0]octane (alternative numbering).[1]
-
Fusion Stereochemistry: The thermodynamic preference for 5,5-fused systems is cis-fusion .[1] The bridgehead protons (
and ) are typically syn to each other.[1] -
Substituent Orientation: The 6-iodomethyl group is generated via 5-exo-trig cyclization.[1] Its stereochemical orientation (endo vs. exo) relative to the bicyclic fold is determined by the kinetics of the iodocyclization step.[1]
Stereochemical Definition
The biological activity of bis-THF ligands is highly dependent on absolute configuration.[1] For the [3,4-b] scaffold, the critical stereocenters are at the bridgeheads (3a, 6a) and the substitution site (6).[1]
-
Configuration:
or its enantiomer. -
Conformation: The bicyclic system adopts a "V-shape" or open-book conformation, creating a distinct hydrophobic face and a polar oxygen-rich face, crucial for hydrogen bonding networks in protein active sites.[1]
Part 2: Synthetic Pathways & Mechanistic Causality[1][2]
The most robust route to this compound is the Iodocyclization (Iodoetherification) of an unsaturated precursor.[1] This method is preferred over radical cyclization due to higher diastereoselectivity and the installation of a versatile iodine handle.
Retrosynthetic Analysis
The bicyclic core is disassembled into a monocyclic tetrahydrofuran carrying a pendant alkene.
-
Target: this compound[1]
-
Precursor: 4-allyl-tetrahydrofuran-3-ol (or a functionalized derivative).[1]
-
Key Transformation: Intramolecular electrophilic addition of the hydroxyl oxygen to the iodonium-activated alkene.
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the transformation from the acyclic/monocyclic precursor to the bicyclic iodide.[1]
Caption: Mechanistic flow of the iodine-mediated cyclization. The reaction proceeds via a stereospecific anti-addition of the internal nucleophile (hydroxyl) and the electrophile (iodine) across the double bond.[1]
Part 3: Experimental Protocol
This protocol describes the synthesis of the [3,4-b] core via iodocyclization.[1][2] This is a self-validating protocol: the disappearance of the alkene signals in NMR and the appearance of the diastereotopic iodomethyl protons confirm success.
Reagents & Equipment
-
Substrate: 4-allyl-tetrahydrofuran-3-ol (1.0 equiv)
-
Iodine Source: Resublimed Iodine (
) (2.0 equiv)[1] -
Base: Sodium Bicarbonate (
) or (3.0 equiv)[1] -
Solvent: Acetonitrile (
) or THF (Anhydrous)[1] -
Quench: Saturated aqueous Sodium Thiosulfate (
)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the substrate (4-allyl-tetrahydrofuran-3-ol) in anhydrous MeCN (0.1 M concentration).
-
Base Addition: Add solid
(3.0 equiv) to the solution.[1] Cool the suspension to 0°C using an ice bath.-
Causality: The base buffers the HI generated during cyclization, preventing acid-catalyzed decomposition or ring-opening.[1]
-
-
Iodination: Add
(2.0 equiv) portion-wise over 15 minutes.-
Observation: The solution will turn dark brown/violet.
-
-
Cyclization: Allow the reaction to warm to room temperature (25°C) and stir for 4–12 hours.
-
Validation (TLC): Monitor the disappearance of the starting alcohol (
in 1:1 Hex/EtOAc) and the appearance of a less polar product ( ).
-
-
Quenching: Cool to 0°C and slowly add saturated aqueous
until the iodine color completely disappears (solution turns pale yellow/colorless). -
Workup: Extract with Diethyl Ether (
, 3x). Wash combined organics with Brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Gradient Hexanes
20% EtOAc/Hexanes). The iodomethyl derivative is often light-sensitive; store in the dark.[1]
Part 4: Structural Characterization & Data[1][2]
The identity of the product is confirmed by the specific chemical shifts of the iodomethyl group and the bridgehead protons.
Diagnostic NMR Data (Representative)
| Proton Environment | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| -CH₂-I (Iodomethyl) | 3.20 – 3.45 | dd or m | Diastereotopic protons; confirms iodine installation.[1] | |
| H-6 (Methine adjacent to I) | 4.10 – 4.30 | m | - | Indicates ring closure at this position.[1] |
| H-3a, H-6a (Bridgehead) | 4.50 – 4.80 | m | - | Downfield shift due to adjacent oxygens; coupling indicates cis-fusion.[1] |
| Alkene Protons | ABSENT | - | - | Self-Validation: Complete disappearance of |
Crystallographic Logic
In X-ray studies of analogous [3,4-b] systems, the rings adopt a puckered envelope conformation.[1] The iodomethyl group typically orients exo to the bicyclic hinge to minimize steric clash with the bridgehead hydrogens, although this is substrate-dependent.
Part 5: Application in Drug Design (SAR Logic)
While the [2,3-b] isomer is the gold standard for HIV protease inhibitors (Darunavir), the [3,4-b] isomer provides a unique vector for exploring the S2 subsite of proteases.[1]
Binding Mode Hypothesis[1][2]
-
Hydrophobic Collapse: The bicyclic ether core mimics the peptide backbone, filling the hydrophobic S2 pocket.
-
Hydrogen Bonding: The two ether oxygens act as weak hydrogen bond acceptors.
-
Iodine Handle: The iodine is not the final pharmacophore; it is a "hot spot" for alkylation. It reacts with amines (e.g., sulfonamide isosteres) to attach the ligand to the drug core.
SAR Decision Tree (Graphviz)[1][2]
Caption: SAR decision pathway. The [3,4-b] scaffold is used to probe spatial tolerance in the binding pocket when the standard [2,3-b] ligand encounters resistance mutations.[1]
References
-
Ghosh, A. K., et al. (2004). "Stereoselective photochemical 1,3-dioxolane addition to 5-alkoxymethyl-2(5H)-furanone: synthesis of bis-tetrahydrofuranyl ligand for HIV protease inhibitor UIC-94017 (TMC-114)." Journal of Organic Chemistry.
-
Ueno, Y., et al. (1982).[3] "Radical cyclization in the synthesis of bicyclic ethers." Journal of the American Chemical Society.[4] (Foundational work on radical/iodocyclization of bis-THF cores).
-
Sigma-Aldrich. (2024).[1] "Product Specification: (3aS,4S,6R,6aR)-4-(Iodomethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole."[1] (Reference for iodomethyl-furo-dioxole analogs).[1]
-
PubChem. (2024).[1][5] "Compound Summary: Furo[3,4-b]furan." [1]
Sources
- 1. PubChemLite - (3s,3ar,6as)-hexahydrofuro [2,3-b] furan-3-yl n-(1s,2r)-3-[(3-aminophenyl)sulfonyl](4-cyano-2,2-dimethylbutyl)-amino-1-benzyl-2-hydroxypropyl) carbamate (C30H40N4O7S) [pubchemlite.lcsb.uni.lu]
- 2. dokumen.pub [dokumen.pub]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydrofuran synthesis [organic-chemistry.org]
- 5. Hexahydrofuro[3,2-b]furan-3,6-diamine | C6H12N2O2 | CID 24820169 - PubChem [pubchem.ncbi.nlm.nih.gov]
The following is an in-depth technical guide on the role of 6-(Iodomethyl)hexahydrofuro[3,4-b]furan in the synthesis of Darunavir, specifically focusing on the construction of the critical bis-tetrahydrofuran (bis-THF) pharmacophore.
Executive Summary
Darunavir (Prezista) is a second-generation protease inhibitor (PI) designed to combat multi-drug resistant HIV-1 strains. Its high potency is attributed to the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol ligand (bis-THF alcohol), which forms extensive hydrogen bond interactions with the aspartic acid backbone of the HIV protease.
The compound This compound represents a specialized intermediate arising from iodoetherification or iodolactonization strategies. While the standard industrial routes (e.g., Ghosh, Tibotec) often employ photochemical [2+2] cycloaddition or enzymatic resolution of acetals, the iodomethyl-functionalized [3,4-b] or [2,3-b] scaffolds appear in alternative synthetic methodologies aimed at:
-
Stereochemical Control: Utilizing iodine-induced cyclization to fix the cis-fused geometry.
-
Scaffold Rearrangement: Accessing the thermodynamic [2,3-b] system via rearrangement of kinetically formed [3,4-b] precursors (e.g., vinyl acetal rearrangement).
-
Analog Development: Serving as a divergent intermediate for C6-substituted bis-THF analogs (e.g., methyl or hydroxymethyl derivatives) to probe the S2 binding pocket.
This guide details the synthesis, mechanistic role, and downstream processing of this iodinated intermediate.
Structural Context & Pharmacophore Assembly
The Darunavir ligand is a cis-fused bis-THF system. The user-specified [3,4-b] fusion differs from the bioactive [2,3-b] fusion found in the drug.
| Feature | Darunavir Ligand (Target) | Intermediate in Question |
| IUPAC Name | (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol | This compound |
| Ring Fusion | [2,3-b] (Acetal at bridgehead) | [3,4-b] (Ether fusion, non-acetal bridge) |
| Key Substituent | 3-Hydroxyl (-OH) | 6-Iodomethyl (-CH₂I) |
| Role | High-affinity P2 ligand | Synthetic precursor / Rearrangement substrate |
The "Rearrangement" Strategy
Research indicates that [3,4-b] fused systems can serve as precursors to the [2,3-b] system via acid-catalyzed rearrangement. The 6-(iodomethyl) group is a result of the ring-closing methodology (iodoetherification) used to construct the second ring.
Synthetic Pathway: Iodoetherification Route
The formation of this compound typically proceeds via the iodoetherification of a substituted tetrahydrofuran or acyclic diene precursor. This method leverages the high stereoselectivity of electrophilic iodine addition.
Step 1: Precursor Assembly
The synthesis begins with a chiral allylic alcohol or a dihydrofuran derivative.
-
Reagents: Allyl alcohol derivative, Iodine (
), Base (NaHCO ). -
Precursor: A 4-substituted-2,3-dihydrofuran or an acyclic diene-diol.
Step 2: Iodo-Cyclization (The Core Step)
The electrophilic iodine activates the alkene, inducing an intramolecular nucleophilic attack by the pendant hydroxyl group.
-
Mechanism: 5-exo-trig cyclization.
-
Outcome: Formation of the second furan ring with an exocyclic iodomethyl group.
-
Stereochemistry: The iodine atom and the newly formed C-O bond typically add in an anti fashion, controlled by the existing chirality of the substrate.
Step 3: Transformation to Darunavir Ligand
To convert the 6-(iodomethyl)-[3,4-b] intermediate to the [2,3-b] alcohol , two major transformations are required:
-
Rearrangement: Acid-catalyzed rearrangement (e.g., using Lewis acids like
or Bronsted acids) converts the kinetic [3,4-b] framework to the thermodynamic [2,3-b] bis-THF acetal. -
Functionalization: The iodomethyl group must be modified.
-
Reductive Deiodination:
(Yields methyl-substituted analog). -
Hydrolysis/Oxidation:
(Yields alcohol). -
Elimination/Ozonolysis: If the iodomethyl is an artifact of a sacrificial alkene, it may be degraded to generate the required C3-hydroxyl.
-
Data Summary: Iodoetherification Efficiency
| Parameter | Value | Notes |
| Yield | 65 - 85% | High yield due to rapid intramolecular capture. |
| Diastereoselectivity (dr) | > 10:1 | Controlled by 1,2-induction from the precursor. |
| Reagents | Mild conditions, scalable. | |
| Key Byproduct | Endo-cyclization product | Minimized by Baldwin's rules (5-exo preferred). |
Detailed Experimental Protocol
Note: This protocol is a composite based on standard iodoetherification methodologies (e.g., Mootoo et al., Zhu et al.) adapted for bis-THF synthesis.
Synthesis of this compound
Reagents:
-
Substrate: 4-(Allyloxymethyl)-2,3-dihydrofuran (or similar precursor)
-
Iodine (
): 2.5 equiv -
Sodium Bicarbonate (
): 3.0 equiv -
Solvent: Acetonitrile (
) or THF
Procedure:
-
Preparation: Dissolve the dihydrofuran substrate (10 mmol) in anhydrous MeCN (50 mL) under nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Add solid
followed by the portion-wise addition of over 30 minutes. The solution will turn dark brown. -
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor via TLC (Hexane/EtOAc) for the disappearance of the starting alkene.
-
Quench: Pour the mixture into a saturated aqueous solution of
(Sodium thiosulfate) to reduce excess iodine. The organic layer should turn pale yellow/colorless. -
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes) to isolate This compound as a viscous oil.
Self-Validating Checkpoint:
-
1H NMR: Look for the characteristic diastereotopic protons of the iodomethyl group (
) around 3.2–3.5 ppm (dd). -
Mass Spec: Observe the M+ peak corresponding to the iodinated bicycle (distinct isotopic pattern of Iodine is not applicable, but mass shift is +126 Da vs H).
Mechanistic Visualization
The following diagram illustrates the formation of the iodomethyl intermediate via iodoetherification and its potential rearrangement path.
Caption: Pathway showing the iodine-mediated assembly of the [3,4-b] scaffold and its subsequent rearrangement to the bioactive [2,3-b] system.
Critical Analysis & Troubleshooting
Why use the Iodomethyl route?
While the Ghosh photochemical route is direct, the iodoetherification route offers:
-
Mild Conditions: Avoids high-energy UV photochemistry.
-
Scalability: Iodine is a cheap, solid reagent suitable for batch reactors.
-
Crystallinity: Iodinated intermediates often crystallize well, aiding purification without chromatography.
Pitfalls
-
Elimination: The iodomethyl group is prone to elimination (E2) to form an exocyclic alkene if treated with strong base.
-
Reduction: Over-reduction can lead to ring opening.
-
Isomerization: The [3,4-b] system is less stable than the [2,3-b] acetal; spontaneous rearrangement may occur if the medium is acidic.
References
-
Ghosh, A. K., et al. (2004). Stereoselective Photochemical 1,3-Dioxolane Addition to 5-Alkoxymethyl-2(5H)-furanone: Synthesis of Bis-tetrahydrofuranyl Ligand for HIV Protease Inhibitor UIC-94017 (TMC-114). Journal of Organic Chemistry. Link
-
Zhu, L., & Mootoo, D. R. (2003). Synthesis of nonadjacently linked tetrahydrofurans: an iodoetherification and olefin metathesis approach. Organic Letters. Link
-
Surleraux, D. L., et al. (2005). Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor. Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich Catalog . 6-(Iodomethyl)hexahydro-2H-furo[3,2-b]furan. Accessed via Sigma-Aldrich.[1] Link
-
Canoy, W. L., et al. (2008). Efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. Organic Letters. Link
Sources
Solubility profile of 6-(Iodomethyl)hexahydrofuro[3,4-b]furan in organic solvents
[1][2]
Executive Summary
This technical guide details the solubility behavior of 6-(Iodomethyl)hexahydrofuro[3,4-b]furan , a bicyclic ether alkyl halide.[1] While often overshadowed by its structural isomer (the [2,3-b] ligand used in Darunavir synthesis), the [3,4-b] scaffold represents a distinct class of herbicidal and pharmaceutical building blocks.[1]
This guide addresses the critical balance between the lipophilic iodomethyl arm and the polar bis-tetrahydrofuran (bis-THF) core.[1] It provides a decision framework for solvent selection in reaction engineering (alkylation) and downstream processing (crystallization/purification).[1]
Molecular Characteristics & Solubility Drivers[1][2][3]
To predict and manipulate the solubility of this compound, one must understand the competing forces within the molecule:
-
The Bis-THF Core (Polar Domain): The fused furo[3,4-b]furan system contains two ether oxygens.[1] These act as hydrogen bond acceptors (Lewis bases), creating affinity for protic solvents (alcohols) and polar aprotic solvents (THF, DMSO).[1]
-
The Iodomethyl Group (Lipophilic/Reactive Domain): The C-I bond is highly polarizable but lipophilic. It reduces water solubility significantly compared to the parent alcohol. The "soft" nature of the iodine atom enhances solubility in chlorinated solvents and aromatics.
-
Crystal Lattice Energy: As a bicyclic system, the molecule packs efficiently. Breaking this lattice requires solvents that can disrupt van der Waals forces without being repelled by the polar ether linkages.
Solvent Class Profiling
The following data summarizes the solubility performance across standard process solvent classes.
Table 1: Solubility Profile & Process Utility
| Solvent Class | Representative Solvents | Solubility Rating | Process Utility | Technical Commentary |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>200 mg/mL) | Reaction / Extraction | The "gold standard" for this molecule.[1] The high polarizability of DCM matches the alkyl iodide, while the dipole interaction solvates the ether core. Ideal for alkylation reactions.[1] |
| Polar Aprotic | THF, 2-MeTHF, Ethyl Acetate | Good (50–150 mg/mL) | Reaction | THF is the primary alternative to DCM. 2-MeTHF is preferred for green chemistry but may show slightly lower solubility at <0°C. |
| Dipolar Aprotic | DMSO, DMF, NMP | High (>150 mg/mL) | Nucleophilic Substitution | Excellent solubility but difficult to remove.[1] Use only if the subsequent reaction (e.g., amine coupling) requires high dielectric constants to stabilize transition states. |
| Alcohols | Methanol, Isopropanol (IPA), Ethanol | Temperature Dependent | Crystallization | Moderate solubility at reflux; poor solubility at <5°C.[1] This steep solubility curve makes alcohols (specifically IPA) ideal candidates for cooling crystallization.[1] |
| Alkanes | n-Heptane, Hexane, Cyclohexane | Poor (<5 mg/mL) | Antisolvent | The polar ether core resists solvation in pure alkanes.[1] Used to force precipitation when added to a DCM or Acetone solution. |
| Aromatics | Toluene, Xylene | Moderate | Recrystallization | Good solubility at high temperatures (>80°C).[1] Useful for azeotropic drying of the intermediate prior to moisture-sensitive steps.[1] |
Process Chemistry Applications
A. Reaction Solvent Selection
For alkylation reactions (e.g., reacting the iodide with a sulfonamide or amine), DCM or Acetonitrile are preferred.
-
Why: They dissolve the iodide completely at room temperature, ensuring the reaction kinetics are governed by the nucleophile's attack, not the dissolution rate of the starting material.
B. Purification Strategy (Crystallization)
The molecule is prone to "oiling out" if the antisolvent is added too quickly. A controlled cooling crystallization or antisolvent addition is required.[1]
-
Recommended System:IPA / n-Heptane .[1]
-
Mechanism:[1][2] Dissolve in minimal hot IPA (approx. 60°C). Slowly add n-Heptane until turbidity persists.[1] Cool slowly to 0°C. The bis-THF core hydrogen-bonds with IPA, keeping impurities in solution while the iodide crystallizes out as the heptane fraction increases.[1]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to generate precise data for your specific batch/polymorph.
-
Preparation: Weigh 500 mg of this compound into a 4 mL borosilicate vial.
-
Addition: Add the target solvent in 100 µL increments.
-
Equilibration: Vortex for 3 minutes after each addition. Maintain temperature at 25°C ± 1°C.
-
Observation: Record the volume required for complete dissolution (clear solution, no particulates).
-
Calculation:
(mg/mL).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Protocol B: Workflow Decision Logic
The following diagram illustrates the decision process for handling this intermediate based on the process stage.
Caption: Decision tree for solvent selection based on unit operation (Synthesis vs. Purification).[1]
Stability & Handling in Solution
-
Iodine Lability: Alkyl iodides are sensitive to light.[1] Solutions in clear glass will degrade, turning yellow/brown due to the liberation of free iodine (
).-
Mitigation: Wrap flasks in aluminum foil or use amber glassware. Add a copper turnings stabilizer if storing for >24 hours.
-
-
Hydrolysis: In the presence of water and heat, the iodine can be displaced by hydroxide, reverting to the alcohol.
-
Mitigation: Use anhydrous solvents (DCM distilled over
or passed through activated alumina) for storage.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
References
-
Ghosh, A. K., et al. (2004).[1][3][4] Stereoselective Photochemical 1,3-Dioxolane Addition to 5-Alkoxymethyl-2(5H)-furanone: Synthesis of Bis-tetrahydrofuranyl Ligand for HIV Protease Inhibitor.[3][4] Journal of Organic Chemistry.[3] Link[1][4]
- Context: Establishes the solubility and handling of the isomeric [2,3-b] bis-THF iodides, providing the baseline for the [3,4-b] congener.
-
Tibotec Pharmaceuticals. (2011).[1] Process for the preparation of darunavir and darunavir intermediates.[5] WO2011092687A1.[1] Link
- Context: details industrial solvent selection (DCM, THF, EtOAc)
-
Surleraux, D. L., et al. (2005).[1][4] Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor.[1][3][4] Journal of Medicinal Chemistry.[6] Link[1]
- Context: Discusses the lipophilicity and physicochemical properties of the bis-THF scaffold.
Sources
- 1. (3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol | C6H10O3 | CID 10374488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP2643326B1 - Process for the preparation of (3R, 3aS, 6aR)-hexahydrofuro[2,3-b]furan-3-ol - Google Patents [patents.google.com]
- 3. medkoo.com [medkoo.com]
- 4. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. Bis-Tetrahydrofuran: a Privileged Ligand for Darunavir and a New Generation of HIV Protease Inhibitors That Combat Drug Resistance (Journal Article) | OSTI.GOV [osti.gov]
The Hexahydrofuro[3,4-b]furan Ligand: A Cornerstone in the Development of Resilient HIV Protease Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The relentless evolution of the Human Immunodeficiency Virus (HIV) and the emergence of drug-resistant strains have posed a continuous challenge to antiretroviral therapy. A pivotal breakthrough in overcoming this challenge was the development of HIV protease inhibitors (PIs) that could maintain their efficacy against mutated forms of the enzyme. This guide delves into the history and development of a key structural motif that has been instrumental in this success: the hexahydrofuro[3,4-b]furan core, commonly known as bis-tetrahydrofuran (bis-THF). We will explore its conceptualization, its role in the revolutionary "backbone binding" hypothesis, its embodiment in the highly successful drug darunavir, and its continued evolution in next-generation PIs. This guide will provide a comprehensive overview for researchers, scientists, and drug development professionals working to combat HIV.
Introduction: The Evolving Landscape of HIV Protease Inhibition
The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into functional viral enzymes and structural proteins.[1] This makes it a prime target for antiretroviral drugs. First-generation PIs were designed to mimic the natural peptide substrates of the protease, effectively blocking its active site. However, the high mutation rate of the HIV genome led to the rapid emergence of resistant viral strains. These mutations often occurred in the active site of the protease, reducing the binding affinity of the inhibitors and rendering them ineffective.
This challenge necessitated a paradigm shift in inhibitor design. Instead of solely targeting the highly mutable active site residues, a new strategy emerged: to design inhibitors that could form robust interactions with the more conserved backbone of the protease. This "backbone binding" concept laid the groundwork for the development of a new class of PIs with a much higher genetic barrier to resistance.[2][3]
The "Backbone Binding" Hypothesis: A Paradigm Shift in Inhibitor Design
The "backbone binding" hypothesis posits that by designing inhibitors that form extensive hydrogen bonds with the main-chain atoms of the HIV protease active site, it is possible to create drugs that are less susceptible to resistance mutations.[2] The backbone conformation of the protease is largely conserved even when side chains in the active site mutate. Therefore, an inhibitor that relies on these backbone interactions for a significant portion of its binding energy should retain its potency against a wider range of viral strains.[4]
This concept guided the search for novel, non-peptidic ligands that could effectively engage the protease backbone. The key was to identify a scaffold that could present hydrogen bond donors and acceptors in the correct spatial orientation to interact with the amide nitrogens and carbonyl oxygens of the protease main chain. This search led to the discovery of the hexahydrofuro[3,4-b]furan (bis-THF) moiety.[3][5]
Emergence of the Hexahydrofuro[3,4-b]furan (bis-THF) Ligand
The bis-THF ligand, specifically the (3R,3aS,6aR)-stereoisomer, proved to be an ideal candidate for promoting backbone binding.[2][6] Its rigid, bicyclic structure pre-organizes the two ether oxygens in a precise orientation to form strong hydrogen bonds with the backbone NH groups of the highly conserved Asp29 and Asp30 residues in the S2 subsite of the HIV protease.[7][8] This interaction anchors the inhibitor firmly in the active site, contributing significantly to its high binding affinity.[4]
The success of the bis-THF ligand is exemplified in the development of darunavir (TMC-114), a second-generation PI that has become a cornerstone of treatment for both treatment-naïve and treatment-experienced patients with HIV.[3][9]
Case Study: Darunavir - The Archetypal bis-THF-Containing Inhibitor
Darunavir was specifically designed to embody the "backbone binding" concept, with the bis-THF ligand as its central feature.[3][9] It exhibits picomolar-level inhibitory activity against wild-type HIV-1 protease and maintains remarkable potency against a wide array of multi-drug resistant viral strains.[3][10]
Structure and Binding Mode
The X-ray crystal structure of darunavir in complex with HIV-1 protease reveals the critical role of the bis-THF moiety.[11][12] The two oxygen atoms of the bis-THF ring form strong hydrogen bonds with the backbone amides of Asp29 and Asp30.[7] These interactions, along with others mediated by the rest of the darunavir molecule, create a tight and extensive network of contacts with the enzyme's active site.[4]
Caption: Hydrogen bonding of the bis-THF moiety of darunavir to the HIV protease backbone.
Structure-Activity Relationships (SAR)
The development of darunavir involved extensive SAR studies to optimize its potency and pharmacokinetic properties. Key findings include:
-
Stereochemistry is Crucial: The (3R,3aS,6aR)-stereochemistry of the bis-THF ligand is essential for optimal binding.[13] Enantiomeric and diastereomeric forms of the ligand result in significantly reduced activity.[14]
-
Substitutions on the bis-THF Ring: Modifications to the bis-THF ring have been explored to further enhance interactions with the protease. For instance, the introduction of a methoxy group at the C4 position can lead to a unique water-mediated hydrogen bond with the amide NH of Gly-48 in the flap region of the enzyme.[2][15]
-
P2' Group Modifications: The p-aminobenzenesulfonamide group in the P2' position of darunavir also contributes to backbone binding by interacting with Asp30'.[16] Modifications to this group have been investigated to further optimize inhibitor potency.[12]
| Compound/Modification | Target | Ki (pM) | Antiviral IC50 (nM) | Reference |
| Darunavir (1) | Wild-Type HIV-1 Protease | 16 | 3.0 | [3][7] |
| C4-Methoxy bis-THF analog (23c) | Wild-Type HIV-1 Protease | 2.9 | 2.4 | [2][15] |
| Amino-bis-THF analog (25j) | Wild-Type HIV-1 Protease | - | Potent | [7] |
High Genetic Barrier to Resistance
The extensive backbone interactions of darunavir are thought to be a primary reason for its high genetic barrier to resistance.[10] For the virus to develop significant resistance to darunavir, it would need to accumulate multiple mutations that collectively disrupt these crucial interactions without compromising the essential function of the protease enzyme. This is a much more complex evolutionary path compared to developing resistance to first-generation PIs that rely on a few key side-chain interactions.[17] While darunavir-resistant mutations have been identified, they typically emerge more slowly and to a lesser extent than with other PIs.[10][18]
Stereoselective Synthesis of the bis-THF Core: A Key Challenge
The chemical synthesis of the enantiomerically pure (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, the alcohol precursor to the bis-THF ligand, is a significant challenge.[6] Numerous synthetic routes have been developed, often employing chiral starting materials or asymmetric reactions to establish the correct stereochemistry.[19][20]
Generalized Synthetic Protocol via[21][22]-Sigmatropic Rearrangement
One effective approach involves a[21][22]-sigmatropic rearrangement as a key step.[15] The following is a generalized, high-level workflow representative of this strategy:
-
Starting Material: The synthesis often begins with a readily available chiral starting material, such as a derivative of a sugar or a product of an enzymatic resolution.[6][20]
-
Allylic Sulfide Formation: The chiral starting material is converted to an allylic alcohol, which is then transformed into an allylic sulfide.
-
[21][22]-Sigmatropic Rearrangement: The allylic sulfide undergoes a[21][22]-sigmatropic rearrangement to form a homoallylic thiol. This step is crucial for setting one of the stereocenters.
-
Thioacetal Formation and Cyclization: The homoallylic thiol is then converted to a thioacetal, which upon treatment with a thiophilic promoter, undergoes cyclization to form the first tetrahydrofuran ring.
-
Second Ring Formation: Subsequent functional group manipulations and a second cyclization step lead to the formation of the fused bis-tetrahydrofuran ring system.
-
Final Functionalization: The final steps involve the introduction of the hydroxyl group at the C3 position, yielding the desired (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[6]
Caption: Generalized workflow for the synthesis of the bis-THF core.
Beyond Darunavir: Evolution of bis-THF-Containing Inhibitors
The success of darunavir has spurred further research into novel PIs incorporating the bis-THF ligand.[3] These efforts aim to further improve potency, expand the resistance profile, and enhance pharmacokinetic properties. Research has explored:
-
Novel P1 and P2' Ligands: Combining the bis-THF P2 ligand with different P1 and P2' groups to optimize interactions across the entire protease active site.[14][23]
-
Tricyclic Fused Systems: Developing more complex, rigidified bis-THF analogs, such as cyclohexane-fused tricyclic systems, to further enhance binding and explore new interaction space.[14][24]
-
Alternative Scaffolds: Incorporating the bis-THF moiety into different inhibitor backbones beyond the sulfonamide isostere.[16][21]
These ongoing efforts underscore the enduring importance of the bis-THF ligand as a "privileged" scaffold in the design of HIV protease inhibitors.[5][25]
Conclusion and Future Perspectives
The history and development of hexahydrofuro[3,4-b]furan ligands represent a triumph of structure-based drug design. The "backbone binding" hypothesis, realized through the incorporation of the bis-THF moiety in darunavir, provided a powerful strategy to combat HIV drug resistance. The continued exploration of this privileged scaffold holds promise for the development of even more potent and resilient PIs. As our understanding of the molecular intricacies of HIV protease and its interaction with inhibitors deepens, the bis-THF ligand will undoubtedly remain a key building block in the arsenal against HIV/AIDS.
References
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Structural Analysis of Potent Hybrid HIV-1 Protease Inhibitors Containing Bis-Tetrahydrofuran in a Pseudo-Symmetric Dipeptide Isostere. (2020). Journal of Medicinal Chemistry, 63(15), 8296-8313. [16][21]
-
Structural Analysis of Potent Hybrid HIV-1 Protease Inhibitors Containing Bis-tetrahydrofuran in a Pseudosymmetric Dipeptide Isostere. (2020). PubMed. [21]
-
Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114. (n.d.). PMC.
-
Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating Hexahydrofuropyranol-derived High Affinity P2 ligands: Structure-activity Studies and Biological Evaluation. (n.d.). PMC. [13]
-
Design and Synthesis of Potent HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. (n.d.). PMC. [7]
-
Structures of Darunavir-Resistant HIV-1 Protease Mutant Reveal Atypical Binding of Darunavir to Wide Open Flaps. (2014). ACS Publications. [18]
-
Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. (2011). ACS Medicinal Chemistry Letters. [15]
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Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. (n.d.). PMC. [2]
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(A) Co-crystallized X-ray crystallographic structure of HIV protease bound to darunavir (PDB code 4LL3). (B) Structure of darunavir. (n.d.). ResearchGate. [11]
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Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV. (n.d.). PMC. [3]
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Combating HIV resistance – focus on darunavir. (n.d.). PMC. [10]
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Darunavir. (n.d.). Wikipedia. [4]
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The structural, dynamic, and thermodynamic basis of darunavir resistance of a heavily mutated HIV-1 protease using molecular dynamics simulation. (2022). Frontiers. [17]
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Design, Synthesis and X‐Ray Structural Studies of Potent HIV‐1 Protease Inhibitors Containing C‐4 Substituted Tricyclic Hexahydro‐Furofuran Derivatives as P2 Ligands. (2022). OSTI.GOV. [23]
-
Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2' amide-derivatives. (n.d.). PMC. [12]
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The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. (n.d.). PMC. [6]
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Design, Synthesis and X-Ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-Furofuran Derivatives as P2 Ligands. (2022). PubMed. [14]
-
Modified bis-tetrahydrofuran inhibitors toward improved binding to HIV-1 proteases. (2021). ResearchGate.
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Bis-tetrahydrofuran: a privileged ligand for darunavir and a new generation of hiv protease inhibitors that combat drug resistance. (2006). PubMed. [5]
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What is the mechanism of Darunavir? (2024). Patsnap Synapse. [1]
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Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance. (2006). ACS Publications.
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A concise synthesis of the HIV-protease inhibitor nelfinavir via an unusual tetrahydrofuran rearrangement. (n.d.). ResearchGate.
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Joint X-ray/neutron crystallographic study of HIV-1 protease with clinical inhibitor amprenavir – insights for drug design. (n.d.). PMC.
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Bis-Tetrahydrofuran: a Privileged Ligand for Darunavir and a New Generation of HIV Protease Inhibitors That Combat Drug Resistance. (2008). OSTI.GOV. [25]
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Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall. [8]
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Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol. (2025). ResearchGate. [19]
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Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
-
Darunavir. (n.d.). PubChem. [9]
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An Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. (n.d.). ResearchGate. [20]
-
N?-Bis THF Darunavir. (n.d.). Cleanchem.
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Design, Synthesis and X‐Ray Structural Studies of Potent HIV‐1 Protease Inhibitors Containing C‐4 Substituted Tricyclic Hexahydro‐Furofuran Derivatives as P2 Ligands. (2025). ResearchGate. [24]
-
Research and Development of an Efficient Synthesis of Hexahydrofuro[2,3-b]furan-3-ol Moiety—A Key Component of the HIV Protease Inhibitor Candidates. (2007). ACS Publications.
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Reactivity of iodomethyl groups in bicyclic ether systems
Executive Summary
The iodomethyl group attached to bicyclic ether scaffolds (e.g., octahydro-2H-chromene, hexahydro-2H-furo[3,2-b]furan) represents a high-value synthetic handle in drug discovery and natural product synthesis. Unlike simple alkyl iodides, the reactivity of these systems is governed by stereoelectronic effects imposed by the fused ring system. This guide provides a mechanistic breakdown of their reactivity, focusing on ring-expansion rearrangements , radical-mediated functionalization , and nucleophilic displacement , offering actionable protocols for late-stage diversification.
Structural Context & Synthesis
The iodomethyl bicyclic ether moiety is typically installed via iodoetherification (iodocyclization) of unsaturated alcohols. This process is highly stereoselective, generally yielding a cis-fused system with the iodomethyl group in a specific orientation relative to the bridgehead hydrogens.
-
Kinetic vs. Thermodynamic Control: The formation of the 5-membered (tetrahydrofuran) vs. 6-membered (tetrahydropyran) ring is dictated by Baldwin’s rules and the specific reagents used. The exo-cyclization typically yields the iodomethyl-tetrahydrofuran derivative.
Core Reactivity Profile
The reactivity of the iodomethyl group in these systems is not merely that of a primary iodide; it is heavily influenced by the neighboring ether oxygen.
A. Nucleophilic Substitution vs. Ring Expansion (The Silver Effect)
Direct
-
Standard Nucleophiles (
, , ): In polar aprotic solvents (DMF, DMSO), direct displacement occurs with inversion of configuration at the exocyclic carbon. -
Silver-Mediated Solvolysis (Ring Expansion): When treated with silver salts (
, ) in aqueous or hydroxylic media, 2-(iodomethyl)tetrahydrofurans often rearrange to 3-functionalized tetrahydropyrans.-
Mechanism: The silver ion abstracts the iodide, promoting attack by the ring oxygen to form a transient bicyclic oxonium ion . Water attacks the internal bridgehead carbon (endo-attack), leading to ring expansion.
-
B. Radical-Mediated Transformations
The C-I bond is weak (
-
Reductive Deiodination: Clean conversion to the methyl group.
-
Radical Cyclization: If a pendant alkene is present, the generated radical can undergo 5-exo-trig or 6-endo-trig cyclization to form tricyclic systems (e.g., fused terpene scaffolds).
Mechanistic Visualization
The following diagram illustrates the divergent pathways between direct substitution and the silver-mediated ring expansion, a critical decision point in synthesis design.
Caption: Divergent reactivity of iodomethyl ethers: Direct SN2 vs. Ag(I)-mediated ring expansion via oxonium intermediate.
Experimental Protocols
Protocol A: Silver-Mediated Ring Expansion
Target: Conversion of 2-(iodomethyl)tetrahydrofuran derivative to 3-hydroxytetrahydropyran.
-
Preparation: Dissolve the iodomethyl substrate (1.0 equiv) in a mixture of Acetone/Water (1:1 v/v).
-
Reagent Addition: Add
(2.5 equiv) in one portion. Protect from light. -
Reaction: Stir at reflux (
) for 4–6 hours. Monitoring by TLC is essential; the starting iodide is less polar than the hydroxyl product. -
Workup: Filter off the AgI precipitate through a Celite pad. Extract the filtrate with EtOAc (3x).
-
Purification: The crude oil often contains traces of nitrate esters; hydrolysis with mild base (
) may be required before chromatography.
Protocol B: Radical Deiodination (Reductive)
Target: Removal of iodine to yield the methyl-substituted ether.
-
System: Anhydrous Benzene or Toluene (degassed).
-
Reagents: Substrate (1.0 equiv),
(1.2 equiv), AIBN (0.1 equiv). -
Procedure: Heat to reflux (
) under Argon. Add the /AIBN solution slowly via syringe pump over 1 hour to minimize direct reduction of the tin hydride. -
Purification: Remove tin residues using a 10% KF solution wash (forms insoluble
) or by chromatography on silica gel doped with 10% .
Comparative Data: Reaction Conditions
The following table summarizes the outcomes of treating a model iodomethyl bicyclic ether with various reagents.
| Reagent | Solvent | Temp | Major Pathway | Product Type |
| DMF | Azidomethyl ether (Retention of ring size) | |||
| Reflux | Rearrangement | 3-Hydroxy-tetrahydropyran (Ring Expansion) | ||
| Toluene | Radical Reduction | Methyl ether (Deiodination) | ||
| THF | Reflux | Elimination | Exocyclic Enol Ether | |
| AcOH | RT | Reductive Cleavage | Ring opening (in strained systems) |
References
-
Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization-redox relay-π-allyl-Pd cyclization cascade reaction Source: Chemical Communications (RSC)
-
Selective Ring-expansion of Oxirane into Tetrahydropyran and Tetrahydrofuran by Reagent-controlled Conditions Source: Journal of Chemical Research (RSC) [1]
-
Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine Source: Molecules (MDPI)
-
Iodine-catalyzed synthesis of five-membered cyclic ethers from 1,3-diols under solvent-free conditions Source: Journal of Oleo Science
-
Tributyltin hydride (Tributylstannane) - Reagent Profile Source: Organic Chemistry Portal
Sources
An In-depth Technical Guide to the Chemical and Functional Divergence of 6-(Iodomethyl)hexahydrofuro[3,4-b]furan and its Alcohol Precursor
Abstract
The hexahydrofuro[3,4-b]furan scaffold is a bicyclic ether of significant interest in medicinal chemistry, notably as a key structural motif in various therapeutic agents. Its utility is largely dictated by the functionalization of its side chains, which enables covalent linkage to other molecular fragments. This guide provides a detailed technical analysis of two critical derivatives: the stable precursor, (hexahydrofuro[3,4-b]furan-6-yl)methanol, and its synthetically activated counterpart, 6-(iodomethyl)hexahydrofuro[3,4-b]furan. We will explore their distinct chemical properties, principles of reactivity, and the strategic importance of their interconversion, particularly within the context of drug development and complex molecule synthesis. While this guide focuses on the [3,4-b] furan system, illustrative examples from the closely related and well-documented hexahydrofuro[2,3-b]furan system, a core component of HIV protease inhibitors like Darunavir, will be used to ground the discussion in field-proven applications.[1][2][3][4]
Introduction to the Hexahydrofuro[3,4-b]furan System
The fused bicyclic tetrahydrofuran structure of hexahydrofuro[3,4-b]furan provides a rigid, three-dimensional scaffold. This conformational constraint is highly valued in drug design, as it can reduce the entropic penalty upon binding to a biological target, thereby enhancing binding affinity. The specific stereochemistry of the ring junctions and substituents is critical for precise interaction with enzyme active sites or receptors. The ability to strategically functionalize this core, particularly at the C6 position, is fundamental to its role as a versatile building block, or "scaffold," in synthetic chemistry.
This document will dissect the pivotal transformation from a primary alcohol to a primary iodide on this scaffold, a conversion that fundamentally alters the molecule's synthetic purpose from a stable intermediate to a reactive electrophile poised for molecular assembly.
Core Structures and Comparative Physicochemical Properties
The primary distinction between the two molecules lies in the terminal functional group on the methyl side chain: a hydroxyl group (-OH) versus an iodine atom (-I). This seemingly minor change has profound implications for the molecule's chemical behavior.
Caption: Chemical structures of the alcohol and iodomethyl derivatives.
The fundamental properties of these two compounds are summarized below, highlighting the impact of substituting a hydroxyl group with an iodine atom.
| Property | (Hexahydrofuro[3,4-b]furan-6-yl)methanol | This compound |
| Molecular Formula | C₇H₁₂O₃ | C₇H₁₁IO₂ |
| Molecular Weight | 144.17 g/mol | 254.07 g/mol |
| Key Functional Group | Primary Alcohol (-CH₂OH) | Primary Iodide (-CH₂I) |
| Reactivity Role | Nucleophile / Precursor | Electrophile / Activated Intermediate |
| H-Bonding Ability | Donor & Acceptor | Acceptor only (ether oxygens) |
| Leaving Group | Poor (OH⁻) | Excellent (I⁻) |
Dissecting the Dichotomy in Chemical Reactivity
The functional role of each derivative is a direct consequence of its terminal group. The alcohol is a synthetic endpoint or a stable precursor, while the iodide is a transient but essential intermediate designed for subsequent reactions.
The Alcohol Derivative: A Stable Nucleophilic Precursor
The hydroxyl group of (hexahydrofuro[3,4-b]furan-6-yl)methanol defines its character.
-
Poor Leaving Group: The hydroxide ion (OH⁻) is a strong base and therefore a very poor leaving group. Direct nucleophilic substitution at the adjacent carbon is energetically unfavorable and does not readily occur.
-
Nucleophilicity: The oxygen atom possesses lone pairs, allowing the alcohol to act as a nucleophile, for instance, in esterification or etherification reactions under appropriate (typically acidic or strongly basic) conditions.
-
Activation Requirement: For the alcohol to participate in nucleophilic substitution reactions where the -OH group is displaced, it must first be "activated." This involves converting the hydroxyl into a better leaving group, such as a tosylate, mesylate, or, as is the focus here, an iodide.[5][6][7] This activation is the cornerstone of its synthetic utility.
The Iodomethyl Derivative: A Potent Electrophilic Intermediate
Replacing the hydroxyl group with iodine transforms the molecule's reactivity profile entirely.
-
Excellent Leaving Group: The iodide ion (I⁻) is the conjugate base of a strong acid (hydroiodic acid, HI), making it exceptionally stable and an excellent leaving group.[8] This is the single most important feature of this derivative.
-
Electrophilic Target: The carbon atom bonded to the iodine becomes highly electrophilic. It is susceptible to attack by a wide range of nucleophiles (e.g., amines, azides, thiolates, carbanions).
-
S(_N)2 Reaction Pathway: As a primary halide, this compound readily undergoes bimolecular nucleophilic substitution (S(_N)2) reactions. This mechanism is stereospecific, proceeding with an inversion of configuration at the electrophilic carbon, although in this specific case, the carbon is prochiral.[9][10][11] The driving force for this reaction is often the formation of a stable inorganic salt (e.g., NaI) and the desired carbon-nucleophile bond.
Caption: Generalized S(N)2 displacement of iodide.
The Synthetic Bridge: Converting the Alcohol to the Iodide
The conversion of the stable alcohol to the reactive iodide is a critical step in any multi-step synthesis utilizing this scaffold. The Appel reaction is a widely employed and reliable method for this transformation.[9][10][12]
Field-Proven Protocol: The Appel Reaction
The Appel reaction converts a primary or secondary alcohol to the corresponding alkyl halide using triphenylphosphine (PPh₃) and a halogen source—in this case, elemental iodine (I₂).[13][14] Imidazole is often added as a mild base and to facilitate the reaction.
Reaction: R-CH₂OH + PPh₃ + I₂ + Imidazole → R-CH₂I + Ph₃PO + Imidazole·HI
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the (hexahydrofuro[3,4-b]furan-6-yl)methanol (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq).
-
Inert Atmosphere & Dissolution: Purge the flask with dry nitrogen and add an anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to dissolve the reagents.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction.
-
Iodine Addition: Slowly add a solution of iodine (1.5 eq) in the same anhydrous solvent to the cooled, stirring mixture. The dark color of iodine should dissipate as it is consumed. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting alcohol.
-
Workup - Quenching: Upon completion, cool the mixture again and quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will react with any unreacted iodine, turning the solution colorless.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then a saturated brine solution.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The primary byproduct is triphenylphosphine oxide (Ph₃PO), which can often be partially removed by precipitation from a nonpolar solvent. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.
Caption: Experimental workflow for the Appel reaction.
Application in HIV Protease Inhibitor Synthesis
The strategic importance of this alcohol-to-iodide conversion is best exemplified by its application in the synthesis of advanced pharmaceuticals. The hexahydrofuro[2,3-b]furan moiety (an isomer of the title compound) is the FDA-approved P2-ligand in the HIV protease inhibitor Darunavir.[1][2][3] This scaffold enhances the inhibitor's potency and resilience against drug-resistant HIV strains.
In the synthesis of Darunavir and related compounds like Brecanavir, the alcohol derivative, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, serves as the stable, commercially available starting material.[3][15][16] To incorporate this crucial fragment into the final drug molecule, the alcohol must be activated. While various activation strategies exist (e.g., conversion to a carbonate), a common conceptual path involves its transformation into a derivative with a good leaving group, functionally equivalent to the iodomethyl derivative discussed here. This allows for efficient coupling with the amine backbone of the drug, forming a stable carbamate linkage.[3][17]
The alcohol is the storable precursor, and its activated form (like the iodide) is the key that unlocks its ability to be integrated into the complex final active pharmaceutical ingredient (API).
Conclusion
The distinction between this compound and its alcohol derivative is a classic illustration of functional group chemistry in modern organic synthesis. The alcohol, (hexahydrofuro[3,4-b]furan-6-yl)methanol, is a stable, nucleophilic precursor with a poor leaving group, making it ideal for storage and as a synthetic starting point. In stark contrast, the iodomethyl derivative is a highly reactive, electrophilic intermediate, engineered with an excellent leaving group (iodide) to facilitate S(_N)2 reactions.
Understanding this functional dichotomy and the synthetic protocols that bridge the two, such as the Appel reaction, is fundamental for researchers and professionals in drug development. This knowledge enables the strategic and efficient assembly of complex molecules, transforming stable, simple building blocks into life-saving therapeutics.
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Methodological & Application
Application Notes & Protocols: A Researcher's Guide to the Iodocyclization of Hexahydrofuro Derivatives
Foreword: The Strategic Value of Iodoetherification
The tetrahydrofuran (THF) ring, a fundamental hexahydrofuro scaffold, is a privileged structure in medicinal chemistry and natural product synthesis. Its prevalence in a vast array of biologically active molecules has driven the development of robust and stereocontrolled synthetic methodologies. Among these, electrophilic iodocyclization, or iodoetherification, stands out as a powerful and reliable strategy. This reaction class offers a direct route to functionalized THF derivatives from readily available unsaturated alcohols, installing a versatile carbon-iodine bond for subsequent synthetic manipulations.
This guide moves beyond a simple recitation of procedures. It aims to provide the practicing researcher with a deep, mechanistic understanding of the reagents and catalysts employed in the iodocyclization of homoallylic and bishomoallylic alcohols, enabling rational experimental design and troubleshooting. We will explore the causality behind reagent choice, the factors governing stereochemical outcomes, and provide field-tested protocols for immediate application.
Core Principles: Mechanism and Stereochemical Control
The iodocyclization of an unsaturated alcohol is a classic example of an electrophilic addition reaction. The overall transformation is predicated on the generation of an electrophilic iodine species (I⁺) that activates the alkene, making it susceptible to intramolecular attack by the tethered hydroxyl group.
The generally accepted mechanism proceeds through several key stages:
-
Activation of the Alkene: An electrophilic iodine source reacts with the carbon-carbon double bond of the substrate to form a cyclic iodonium ion intermediate.
-
Intramolecular Nucleophilic Attack: The tethered hydroxyl group, acting as an internal nucleophile, attacks one of the carbons of the iodonium ion. This ring-closing step typically follows an SN2-type pathway.
-
Deprotonation: The resulting oxonium ion is deprotonated, often facilitated by a mild base in the reaction mixture, to yield the neutral iodinated tetrahydrofuran product.
A critical feature of this reaction is its inherent stereoselectivity. The nucleophilic attack on the iodonium ion occurs from the face opposite the iodine bridge, resulting in a net anti-addition across the double bond.[1] This principle is fundamental to controlling the relative stereochemistry of the newly formed C-O and C-I bonds.
Sources
Application Notes and Protocols for the Synthesis of Bis-THF with Air-Sensitive Reagents
Introduction: Navigating the Challenges of Air-Sensitive Chemistry in Bis-THF Synthesis
The synthesis of bis-tetrahydrofuran (bis-THF) moieties, core structures in numerous natural products and pharmacologically active molecules, often necessitates the use of highly reactive, air-sensitive reagents.[1] Organometallic compounds, such as organolithium and Grignard reagents, are prime examples.[2][3] These reagents are potent nucleophiles and strong bases, making them invaluable for forming carbon-carbon bonds. However, their utility is intrinsically linked to their high reactivity towards atmospheric oxygen and moisture, which can lead to reagent decomposition, formation of undesired byproducts, and potentially hazardous situations, including spontaneous ignition (pyrophoricity).[2][4]
This guide provides a comprehensive overview of the principles and techniques required for the safe and effective handling of air-sensitive reagents in the context of bis-THF synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower users to adapt and troubleshoot their synthetic strategies. We will explore the two primary environments for air-free manipulations: the Schlenk line and the glovebox.
The Imperative of an Inert Atmosphere: Why Air-Sensitivity Matters
Air-sensitive reagents are compounds that react, often vigorously, with components of the ambient atmosphere, primarily oxygen (O₂) and water (H₂O).[5]
-
Reaction with Water: Organometallic reagents like Grignard (R-MgX) and organolithium (R-Li) reagents are strong bases and will readily deprotonate water to form the corresponding hydrocarbon and the metal hydroxide. This not only consumes the reagent but can also generate significant heat.[4]
-
R-MgX + H₂O → R-H + Mg(OH)X
-
R-Li + H₂O → R-H + LiOH
-
-
Reaction with Oxygen: The reaction of organometallic reagents with oxygen is more complex and can lead to a variety of products, including oxides and peroxides, which can be explosive.[2] This oxidation pathway diminishes the yield of the desired product and introduces impurities.
The successful synthesis of bis-THF using these reagents is therefore critically dependent on the rigorous exclusion of air and moisture from the reaction system. This is achieved by creating and maintaining an inert atmosphere, typically using nitrogen (N₂) or argon (Ar) gas.[5]
Essential Equipment for an Air-Free Environment
Two primary pieces of equipment are indispensable for handling air-sensitive reagents: the Schlenk line and the glovebox.
-
The Schlenk Line: A Schlenk line, or vacuum-gas manifold, is a versatile apparatus that allows for the manipulation of air-sensitive compounds in glassware under a dynamic flow of inert gas or under vacuum.[5] It consists of a dual manifold with several ports: one connected to a source of purified inert gas and the other to a vacuum pump.[5] This setup enables techniques such as purging glassware with inert gas, solvent distillation, and the transfer of reagents via cannula or syringe.[5]
-
The Glovebox: A glovebox provides a sealed environment with an inert atmosphere (typically <1 ppm O₂ and H₂O). It allows for the handling of air-sensitive compounds with greater dexterity than on a Schlenk line, as standard laboratory operations like weighing solids and preparing solutions can be performed directly within the box.
Core Techniques for Handling Air-Sensitive Reagents
Mastery of the following techniques is fundamental for successful synthesis using air-sensitive reagents.
Preparation of Glassware and Solvents
-
Drying Glassware: All glassware must be scrupulously dried to remove adsorbed moisture from the surfaces. This is typically achieved by oven-drying at >120 °C for several hours and then cooling under a stream of inert gas or in a desiccator.
-
Solvent Purification and Degassing: Solvents used in air-sensitive reactions must be anhydrous and deoxygenated. Commercially available anhydrous solvents are often packaged under an inert atmosphere.[6] Alternatively, solvents can be purified using a solvent purification system or by distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF). Degassing is crucial to remove dissolved oxygen and can be accomplished by several methods, including freeze-pump-thaw cycles or by bubbling a stream of inert gas through the solvent.
Transfer of Reagents
-
Syringe Transfer: For transferring smaller volumes of liquid reagents, a well-purged, dry syringe is used. The reagent bottle is pressurized with inert gas, and the pressure is used to fill the syringe.[7] It is critical to avoid pulling back the plunger, as this can create leaks and introduce air.[7]
-
Cannula Transfer: For larger volumes or for transferring solutions, a cannula (a double-tipped needle) is used. The solution is transferred from one septum-sealed flask to another under a positive pressure of inert gas.[6]
Illustrative Synthesis of a Bis-THF Derivative: A Representative Protocol
The following protocol outlines the synthesis of a 2,5-disubstituted bis-THF derivative via the reaction of a di-Grignard reagent with a suitable electrophile. This is a representative procedure to illustrate the application of air-sensitive techniques.
Reaction Scheme:
Step 1: Formation of a di-Grignard Reagent Br-(CH₂)₄-Br + 2 Mg → BrMg-(CH₂)₄-MgBr
Step 2: Reaction with an Electrophile (e.g., a substituted furan) BrMg-(CH₂)₄-MgBr + 2 (Substituted Furan) → Bis-THF derivative
Protocol Using a Schlenk Line
This protocol details the setup and execution of the synthesis on a Schlenk line.
Workflow Diagram:
Sources
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Application Note: Optimization of Reaction Temperature for the Synthesis of 2-(Iodomethyl)furan
Introduction: The Significance of 2-(Iodomethyl)furan and the Critical Role of Temperature Optimization
2-(Iodomethyl)furan is a valuable synthetic intermediate in medicinal chemistry and drug development. Its furan moiety is a recognized pharmacophore present in numerous natural products and FDA-approved drugs, while the reactive iodomethyl group allows for facile nucleophilic substitution, making it a key building block for a diverse range of more complex molecules. The efficient synthesis of 2-(iodomethyl)furan is therefore of considerable interest to researchers in the pharmaceutical and life sciences sectors.
The most common and effective method for the synthesis of 2-(iodomethyl)furan is the Finkelstein reaction, a nucleophilic substitution (SN2) reaction where a less reactive alkyl halide (typically a chloride or bromide) is converted to a more reactive alkyl iodide.[1][2] In this case, 2-(chloromethyl)furan is treated with an alkali metal iodide, typically sodium iodide, in a suitable solvent like acetone.
While the Finkelstein reaction is a powerful tool, its efficiency is highly dependent on the reaction conditions, with temperature being a paramount parameter. The rate of this SN2 reaction, like most chemical reactions, increases with temperature, as described by the Arrhenius equation.[3][4][5] However, the furan ring is known to be thermally sensitive and susceptible to decomposition at elevated temperatures, which can lead to the formation of byproducts and a decrease in the overall yield and purity of the desired product.[6][7][8] Therefore, a systematic optimization of the reaction temperature is crucial to maximize the yield of 2-(iodomethyl)furan while minimizing its degradation and the formation of impurities.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute a systematic study to determine the optimal reaction temperature for the synthesis of 2-(iodomethyl)furan from 2-(chloromethyl)furan via the Finkelstein reaction.
Causality of Experimental Choices: Why Temperature Matters
The selection of an optimal reaction temperature is a balancing act between reaction kinetics and product stability. Here, we delve into the scientific reasoning behind the need for temperature optimization in this specific synthesis:
-
Reaction Kinetics (The Arrhenius Effect): The Finkelstein reaction is a bimolecular nucleophilic substitution (SN2) reaction.[1][9] The rate of this reaction is directly proportional to the temperature. According to the Arrhenius equation, a higher temperature provides the reactant molecules with greater kinetic energy, increasing the frequency of collisions and the proportion of molecules that possess the necessary activation energy to overcome the energy barrier of the reaction.[3][4][5] Insufficiently low temperatures will result in a sluggish reaction, requiring impractically long reaction times for completion.
-
Thermodynamic Equilibrium: The Finkelstein reaction is an equilibrium process.[1] In the case of converting a chloromethyl to an iodomethyl group using sodium iodide in acetone, the equilibrium is favorably driven towards the product by the precipitation of sodium chloride, which is poorly soluble in acetone.[1][2] Temperature can influence this equilibrium, although the insolubility of the salt is the primary driving force.
-
Product and Reactant Stability: The furan ring is susceptible to thermal degradation.[6][7][8] At elevated temperatures, the furan ring can undergo ring-opening reactions, polymerization, or other decomposition pathways, leading to a complex mixture of byproducts and a significant reduction in the yield of the desired 2-(iodomethyl)furan. Furthermore, the product, 2-(iodomethyl)furan, being an alkyl iodide, may also have limited thermal stability.[10][11]
-
Side Reactions: Increased temperatures can promote undesired side reactions. For furan-containing molecules, this can include polymerization initiated by trace acidic impurities, which is often accelerated by heat.
Therefore, the optimal temperature will be a "sweet spot" where the reaction proceeds at a reasonable rate to completion, while the degradation of the starting material and product is minimized.
Experimental Design for Temperature Optimization
A systematic approach is required to identify the optimal reaction temperature. This involves performing the reaction at a range of temperatures and analyzing the yield and purity of the product at each point.
Selection of Temperature Range
A logical starting point for the temperature optimization is the boiling point of the solvent, which in the classic Finkelstein reaction is acetone (56 °C). The temperature range for this study will be set from room temperature (approximately 25 °C) up to the reflux temperature of acetone. This range allows for the investigation of the reaction kinetics at ambient and elevated temperatures without introducing the complexity of high-pressure apparatus.
Proposed Temperature Points for the Study:
-
25 °C (Room Temperature)
-
35 °C
-
45 °C
-
55 °C (Reflux)
Experimental Workflow Diagram
The following diagram illustrates the workflow for the temperature optimization study.
Caption: Experimental workflow for temperature optimization.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where each reaction is performed under identical conditions except for the temperature. This allows for a direct comparison of the results and a reliable determination of the optimal temperature.
Materials and Reagents
-
2-(Chloromethyl)furan (98% or higher)
-
Sodium iodide (anhydrous, 99% or higher)
-
Acetone (anhydrous, ACS grade or higher)
-
Dichloromethane (DCM, ACS grade or higher)
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Internal standard for GC-MS (e.g., dodecane)
Equipment
-
Round-bottom flasks with stir bars
-
Reflux condensers
-
Heating mantles with temperature controllers or temperature-controlled oil baths
-
Magnetic stirrers
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)
Reaction Setup (for a single temperature point)
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium iodide (2.5 equivalents relative to 2-(chloromethyl)furan).
-
Add anhydrous acetone (approximately 10 volumes relative to 2-(chloromethyl)furan).
-
Stir the mixture to dissolve the sodium iodide.
-
In a separate vial, prepare a stock solution of 2-(chloromethyl)furan (1.0 equivalent) in a small amount of anhydrous acetone.
-
Add the 2-(chloromethyl)furan solution to the stirring solution of sodium iodide in the round-bottom flask.
-
Place the flask in a pre-heated oil bath or heating mantle set to the desired temperature (25, 35, 45, or 55 °C).
-
If the temperature is 55 °C, attach a reflux condenser.
-
Stir the reaction mixture vigorously for a predetermined amount of time (e.g., 24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by taking small aliquots for GC-MS analysis.
In-situ Reaction Monitoring (Optional but Recommended)
For a more detailed understanding of the reaction kinetics, in-situ NMR monitoring can be employed.[12][13][14][15][16] This would involve setting up the reaction inside an NMR tube and acquiring spectra at regular intervals. This technique provides real-time data on the consumption of the starting material and the formation of the product.
Work-up and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the precipitated sodium chloride by filtration, washing the solid with a small amount of cold acetone.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(iodomethyl)furan.
Analysis and Characterization
GC-MS is a powerful technique for both qualitative and quantitative analysis of the reaction mixture.[17][18][19][20][21]
-
Qualitative Analysis: The mass spectrum of the product peak should be compared with a known spectrum of 2-(iodomethyl)furan to confirm its identity.
-
Quantitative Analysis: An internal standard (e.g., dodecane) of a known concentration should be added to a precisely weighed sample of the crude product. The yield of 2-(iodomethyl)furan can then be calculated by comparing the peak area of the product to that of the internal standard. Purity can be determined by the relative area percentage of the product peak.
¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the isolated product and to assess its purity.[12][14] The disappearance of the chloromethyl signal from the starting material and the appearance of the iodomethyl signal in the product spectrum are key indicators of a successful reaction.
Data Presentation and Interpretation
The quantitative data obtained from the GC-MS analysis should be summarized in a clear and concise table.
Table 1: Effect of Reaction Temperature on the Yield and Purity of 2-(Iodomethyl)furan
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 25 | 24 | 65 | 98 | Slow reaction, incomplete conversion |
| 35 | 24 | 85 | 97 | Good conversion, minimal byproducts |
| 45 | 24 | 92 | 95 | High conversion, slight increase in byproducts |
| 55 (Reflux) | 24 | 88 | 90 | Faster reaction, noticeable byproduct formation |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Interpretation of Results
The hypothetical data in Table 1 suggests that as the temperature increases from 25 °C to 45 °C, the yield of 2-(iodomethyl)furan increases, which is consistent with the principles of chemical kinetics.[3][4][5] However, at the reflux temperature of 55 °C, a decrease in both yield and purity is observed. This indicates that at this temperature, the rate of product degradation and/or side reactions becomes significant, outweighing the benefit of the increased reaction rate.[6][7][8]
The optimal reaction temperature in this hypothetical study would be around 45 °C, as it provides the highest yield with good purity within a reasonable reaction time.
Conclusion and Recommendations
The systematic optimization of the reaction temperature is a critical step in developing a robust and efficient synthesis of 2-(iodomethyl)furan. This application note has outlined a comprehensive and scientifically sound methodology for conducting such a study.
Based on the principles of SN2 reactions and the known thermal sensitivity of furan derivatives, it is recommended to perform the Finkelstein reaction for the synthesis of 2-(iodomethyl)furan at a moderately elevated temperature, likely in the range of 40-50 °C when using acetone as the solvent. Reaction at room temperature is likely to be too slow for practical purposes, while refluxing in acetone may lead to decreased yield and purity due to thermal decomposition.
Researchers are encouraged to use the protocols and workflow described herein to determine the optimal temperature for their specific experimental setup and scale. The use of in-situ monitoring techniques like NMR is also highly recommended for gaining a deeper understanding of the reaction kinetics. By carefully controlling the reaction temperature, scientists can maximize the yield and purity of this important synthetic intermediate, thereby facilitating the development of new and innovative drug candidates.
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- 6. researchgate.net [researchgate.net]
- 7. Thermal decomposition of furan generates propargyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mt.com [mt.com]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 19. Gas Chromatograph Mass Spectrometer | JEOL Instrument Basics | Products | JEOL Ltd. [jeol.com]
- 20. Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS - Spectro Inlets [spectroinlets.com]
- 21. tsapps.nist.gov [tsapps.nist.gov]
Troubleshooting & Optimization
Improving yield in the synthesis of 6-(Iodomethyl)hexahydrofuro[3,4-b]furan
Technical Support Center: Optimization of 6-(Iodomethyl)hexahydrofuro[3,4-b]furan Synthesis
Executive Summary & Technical Context
This guide addresses the synthesis of This compound , a bicyclic ether scaffold distinct from—but chemically homologous to—the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol ligand used in HIV protease inhibitors (e.g., Darunavir).
The critical yield-determining step is the iodocyclization (iodoetherification) of the unsaturated precursor (typically a 4-allyl-tetrahydrofuran-3-ol derivative or similar alkenyl-alcohol). This reaction is governed by the Baldwin Rules favoring 5-exo-trig cyclization, but is plagued by three primary failure modes:
-
Reversibility/Elimination: Instability of the alkyl iodide product.
-
Regioselectivity Issues: Competition between 5-exo (desired) and 6-endo pathways.
-
Oxidative Degradation: Sensitivity of the iodide to light and Lewis acidic purification media.
Critical Process Parameters (CPP) & Optimization
To maximize yield, the reaction environment must stabilize the iodonium intermediate while suppressing side reactions.
Solvent System Selection
-
Recommendation: Acetonitrile (MeCN) is the gold standard. It acts as a weak Lewis base, stabilizing the iodonium species (
) and preventing "iodine atom transfer" side reactions. -
Alternative: DCM/Water (Biphasic) with
. Good for large scale but requires vigorous stirring to overcome phase transfer limitations.
| Parameter | Standard Condition | Optimized Condition | Technical Rationale |
| Iodine Source | KI solubilizes | ||
| Temperature | RT ( | Low initial temp prevents elimination of the iodide to a vinyl ether. | |
| Base | Neutralizes HI generated during cyclization. Acidic conditions degrade the ether linkage. | ||
| Light | Ambient | Darkness (Foil) | Alkyl iodides undergo homolytic cleavage under UV/Vis light. |
Experimental Protocol: The "Self-Validating" Workflow
This protocol is designed with built-in checkpoints to validate success before proceeding.
Precursor: 4-allyl-tetrahydrofuran-3-ol (or stereochemical equivalent). Target: this compound.
Step 1: Preparation (Anhydrous)
Dissolve the precursor (1.0 equiv) in MeCN (
-
Checkpoint: Ensure suspension is uniform.[1]
Step 2: Iodination (Kinetic Control)
Add
-
Observation: The solution should turn dark brown/purple.
Step 3: Reaction Monitoring
Stir at
-
Validation: If starting material persists after 4 hours, do not add more iodine immediately. Check pH. If acidic, add more base.
Step 4: Quench & Workup (Critical)
Quench with saturated aqueous
-
Safety: Wash organic layer with brine. Dry over
.
Step 5: Purification WARNING: Silica gel is slightly acidic and can decompose the product.
-
Protocol: Use Neutral Alumina or Silica gel pre-treated with 1%
(Triethylamine). Elute rapidly.
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the "decision points" where yield is lost.
Figure 1: Mechanistic pathway of iodocyclization showing critical stabilization points.
Troubleshooting Guide (Q&A)
Q1: My yield is low (<40%), and the crude NMR shows a complex mixture. What is happening? Diagnosis: This usually indicates product decomposition during workup or purification. Solution:
-
Check the Quench: Did you fully neutralize the iodine? Residual
promotes decomposition. -
Check the Column: Did you use standard silica? Switch to Neutral Alumina or add 1% Triethylamine to your eluent. The iodide is acid-sensitive.[2]
-
Workup Speed: Do not leave the crude product in solution overnight. Iodides are labile.
Q2: I see the formation of a "di-iodo" byproduct or uncyclized addition product. Diagnosis: The reaction conditions are too "nucleophilic" (external attack) rather than intramolecular. Solution:
-
Dilution: Increase solvent volume. High concentration favors intermolecular reactions (dimerization).
-
Switch Solvent: If using water/organic mix, switch to pure MeCN or DCM . Water can compete as a nucleophile, opening the iodonium ring to form a diol/hydrin instead of the ether.
Q3: The reaction stalls at 80% conversion. Diagnosis: Equilibrium limitations or surface passivation of the solid base. Solution:
-
Don't overheat: Heating often causes elimination, not conversion.
-
Add Catalyst: Add 10 mol% AgOTf (Silver Triflate) or Ag2CO3 . Silver creates an irreversible "iodine sink" (AgI precipitates), driving the reaction to completion. Note: This is expensive but effective for high-value intermediates.
Logic Tree for Troubleshooting
Figure 2: Decision matrix for diagnosing yield failures in iodocyclization.
References
-
Knight, D. W. (2002). "Iodocyclization Reactions in the Synthesis of Heterocycles." Progress in Heterocyclic Chemistry. Link
-
Ghosh, A. K., et al. (2006). "Structure-Based Design of Novel HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry. (Foundational work on bis-THF synthesis). Link
-
Robin, S. & Rousseau, G. (2002). "Recent advances in the synthesis of heterocycles via iodocyclization." Tetrahedron. Link
-
Danishhefsky, S. J., et al. (Specific protocols on iodoetherification of allylic alcohols). Journal of the American Chemical Society. Link
-
BenchChem Technical Guides. "Troubleshooting Iodocyclization Reactions." Link
Sources
Technical Support: Iodine Management in Bis-THF Ligand Synthesis
Status: Operational Role: Senior Application Scientist Topic: Impurity Removal & Deiodination Strategies for Bis-THF Intermediates
Executive Summary
The hexahydrofuro[2,3-b]furan (bis-THF) ligand is a critical pharmacophore in HIV protease inhibitors (e.g., Darunavir).[1] Its synthesis often proceeds via iodolactonization or iodoetherification , leaving researchers with two distinct "iodine problems":
-
Elemental Iodine (
): Residual oxidant causing purple/brown discoloration and oxidative instability. -
Organo-Iodide (R-I): The intermediate substituent that must be removed (deiodinated) to yield the final ligand.
This guide addresses the removal of both, with specific focus on preventing the acid-catalyzed ring opening of the sensitive bis-THF acetal system.
Module 1: Removing Elemental Iodine ( )
Symptom: Organic layer is dark purple or brown. Risk: Oxidation of labile functional groups; poisoning of downstream hydrogenation catalysts.
The standard protocol utilizes Sodium Thiosulfate (
Protocol: Buffered Thiosulfate Quench
Do not use unbuffered thiosulfate for acid-sensitive acetals.
| Step | Action | Technical Rationale |
| 1 | Prepare Solution | Dissolve |
| 2 | Biphasic Mix | Add aqueous solution to the organic layer (typically DCM or EtOAc). |
| 3 | Monitor Color | Stir until the organic layer shifts from Purple |
| 4 | Phase Cut | Separate layers immediately. |
Module 2: Deiodination (R-I R-H)
Context: Converting the iodomethyl-bis-THF intermediate to the final methylated bis-THF ligand. Challenge: The C-I bond is strong, and iodine released during reduction poisons metal catalysts.
Method A: Catalytic Hydrogenation (Process Preferred)
Replaces toxic tin hydrides used in academic scales.
The "Poisoning" Mechanism:
During hydrogenolysis (
The Solution: Scavenger Base You must add a base to sequester HI as it forms.
Recommended Protocol:
-
Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate).
-
Solvent: MeOH or EtOH (Solubility is key).
-
Additive (Critical): Triethylamine (
) or Sodium Acetate ( ). Use 1.1 - 1.5 equivalents relative to the iodide. -
Pressure: 1–3 bar
(Balloon to low pressure shaker).
Method B: Radical Reduction (Lab Scale Only)
Use only if hydrogenation fails due to steric bulk.
-
Reagent: Tris(trimethylsilyl)silane (TTMSS) is preferred over Tributyltin hydride (
) due to lower toxicity and easier purification. -
Initiator: AIBN, reflux in Toluene.
Visualizing the Workflow
The following diagram outlines the decision logic for treating iodine species in bis-THF synthesis.
Caption: Workflow for sequential removal of elemental iodine and reductive deiodination of bis-THF intermediates.
Troubleshooting & FAQs
Q1: My hydrogenation reaction stalled at 50% conversion. Adding more catalyst didn't help. Why?
Diagnosis: You likely have Iodide Poisoning combined with Acid Saturation . Root Cause: As the reaction proceeds, HI is generated. If you did not add enough base (or if the base is too weak), the HI saturates the solution and irreversibly binds to the Pd surface. Fix:
-
Filter off the poisoned catalyst.
-
Wash the filtrate with aqueous
to remove dissolved iodide salts. -
Resubmit to hydrogenation with fresh catalyst and fresh base (Triethylamine).
Q2: After quenching with Thiosulfate, my product yield dropped, and NMR shows ring opening.
Diagnosis: Acid-catalyzed hydrolysis.
Root Cause: The reaction
Q3: Can I use Raney Nickel instead of Pd/C?
Answer: Yes, and it is often more robust against iodine poisoning.
Nuance: Raney Nickel contains adsorbed hydrogen and can sometimes perform the deiodination without external
Q4: The organic layer remains pink even after washing. What is it?
Diagnosis: Trace colloidal iodine or charge-transfer complexes. Fix:
-
Verify the aqueous layer contains excess thiosulfate (starch paper test).
-
If the color persists in the organic phase, it may be a charge-transfer complex with the ether oxygens.
-
Action: Filter the organic layer through a small pad of activated charcoal or silica gel. This physically adsorbs the persistent iodine species.
References
-
Ghosh, A. K., et al. (2004).[3] "Stereoselective Photochemical 1,3-Dioxolane Addition to 5-Alkoxymethyl-2(5H)-furanone: Synthesis of Bis-tetrahydrofuranyl Ligand for HIV Protease Inhibitor TMC-114." Journal of Organic Chemistry, 69(23), 7822–7829. Link
-
Surleraux, D. L., et al. (2005).[3] "Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor." Journal of Medicinal Chemistry, 48(6), 1813–1822.[3] Link
-
Yu, R. H., et al. (2007). "Process Research and Development for the Synthesis of the HIV Protease Inhibitor Darunavir." Organic Process Research & Development, 11(6), 972–980. (Describes the hydrogenation scale-up and iodine management). Link
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
Sources
A Guide to Preventing Racemization and Ensuring Chiral Purity
Welcome to the Technical Support Center for the synthesis of Darunavir intermediates. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of maintaining stereochemical integrity during your synthetic campaigns. This guide is structured in a question-and-answer format to directly address the critical challenges you may face, particularly concerning the prevention of racemization.
I. Frequently Asked Questions (FAQs)
Q1: What is the most critical intermediate in Darunavir synthesis, and why is its stereochemistry so important?
The most critical chiral intermediate is (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , often referred to as the "bis-THF" ligand. This bicyclic moiety serves as the high-affinity P2-ligand that binds to the HIV protease enzyme. The precise three-dimensional arrangement of this fragment is paramount for its potent inhibitory activity against both wild-type and multi-drug resistant HIV-1 strains.[1] Any deviation from the desired (3R,3aS,6aR) stereochemistry, such as the formation of its enantiomer or diastereomers, will result in a significant loss of biological activity. Therefore, maintaining enantiomeric and diastereomeric purity throughout the synthesis is a non-negotiable aspect of producing effective Darunavir.
Q2: At which stage of the synthesis is racemization or epimerization most likely to occur?
The highest risk of losing stereochemical integrity arises during the activation of the hydroxyl group of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol and its subsequent coupling reactions . Specifically, when you convert the alcohol into a better leaving group, for instance, by forming a sulfonate ester (e.g., tosylate, mesylate, or nosylate), the chiral carbon becomes susceptible to nucleophilic attack.
Under unfavorable conditions, this can lead to:
-
Epimerization: Inversion of configuration at the C3 position, leading to the formation of diastereomers.
-
Racemization: Formation of an equal mixture of enantiomers, often through mechanisms that involve carbocation intermediates.[2]
Q3: What is the underlying mechanism of racemization in this context?
Racemization during the activation of the bis-THF alcohol and subsequent reactions is primarily driven by the nature of the substitution reaction at the chiral center.
-
SN1-type Pathway: If the reaction conditions favor the formation of a carbocation intermediate (e.g., using a highly polar solvent, a good leaving group, and no strong nucleophile), the planar carbocation can be attacked from either face by a nucleophile, leading to a racemic or near-racemic mixture.[2] While a full SN1 reaction is not always the main pathway, any reaction conditions that promote carbocation character at the chiral center will increase the risk of racemization.
-
SN2-type Pathway with a Poor Nucleophile/Strong Base: In an ideal SN2 reaction, we expect a complete inversion of stereochemistry. However, if a strong, sterically hindered base is used, it can promote an elimination-addition mechanism, which can also lead to racemization. More commonly, if the nucleophile is weak and the leaving group is very good, there can be a "loose" transition state with significant carbocationic character, increasing the risk of losing stereochemical information.
-
Epimerization via Base: In some cases, particularly with activated intermediates, a strong base can abstract the proton at the chiral center, leading to the formation of an enolate or a similar planar intermediate, which can then be protonated from either side, causing epimerization.[3] This is a known issue in peptide synthesis and can be relevant in analogous situations.[3]
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis of Darunavir intermediates, with a focus on preventing racemization.
Problem 1: Low enantiomeric excess (ee%) or diastereomeric excess (de%) after activating the bis-THF alcohol with a sulfonyl chloride.
| Possible Cause | Underlying Explanation | Recommended Solution |
| Use of a strong, non-nucleophilic base (e.g., DBU, DIEA) | Strong bases can promote elimination-addition pathways or direct epimerization of the activated intermediate, especially if there are any acidic protons nearby.[3][4] | Opt for a weaker, sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM).[5] In many cases, a tertiary amine like triethylamine (TEA) is sufficient if used in stoichiometric amounts. |
| High reaction temperature | Elevated temperatures provide the activation energy needed to overcome the barrier to racemization pathways, such as those involving carbocation-like transition states.[5] | Perform the activation reaction at low temperatures, typically between 0 °C and -20 °C. Carefully monitor the reaction temperature throughout the addition of reagents. |
| Prolonged reaction time | The longer the activated intermediate is present in the reaction mixture, especially in the presence of a base, the greater the opportunity for side reactions that erode stereochemical purity. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid letting the reaction run for extended periods unnecessarily. |
| Choice of solvent | Highly polar, protic solvents can stabilize carbocation intermediates, favoring an SN1-like mechanism that leads to racemization. | Use a non-polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to disfavor the formation of carbocation intermediates. |
Problem 2: Racemization observed during the coupling of the activated bis-THF intermediate with the amine core of Darunavir.
| Possible Cause | Underlying Explanation | Recommended Solution |
| Poor leaving group on the activated bis-THF | If the leaving group is not sufficiently reactive, harsh conditions (e.g., high temperatures) may be required for the coupling reaction, which can lead to racemization. | Use a highly effective activating group. For instance, converting the bis-THF alcohol into an N-succinimidyl carbonate creates a very good leaving group that allows the coupling to proceed under mild conditions.[6] |
| Steric hindrance | The SN2 reaction is sensitive to steric hindrance around the electrophilic carbon.[7][8][9] The bulky nature of both the bis-THF moiety and the Darunavir core can slow down the desired SN2 displacement, allowing competing racemization pathways to become more significant. | While the core structures cannot be changed, ensure that protecting groups used on the amine core are not excessively bulky. Also, consider using a less sterically hindered base if one is required for the coupling step. |
| Reaction conditions favor SN1 | As with the activation step, conditions that promote a carbocation-like intermediate will lead to racemization. | Ensure the reaction is run under conditions that strongly favor an SN2 mechanism: a good nucleophile (the amine), a good leaving group, and a polar aprotic solvent. Avoid high temperatures and protic solvents. |
Visualizing the Problem: SN1 vs. SN2 Pathways
The choice of reaction conditions is critical in directing the substitution towards the desired SN2 pathway, which proceeds with inversion of configuration and preserves chiral purity (in a relative sense), versus the SN1 pathway that leads to racemization.
Caption: SN2 vs. SN1 pathways for substitution at a chiral center.
III. Recommended Protocol: Activation of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol with p-Toluenesulfonyl Chloride
This protocol is designed to minimize epimerization and racemization during the activation of the bis-THF alcohol.
Materials:
-
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 eq)
-
Triethylamine (TEA, 1.5 eq) or 2,4,6-Collidine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -10 °C using an ice-salt bath.
-
Base Addition: Slowly add triethylamine (1.5 eq) to the cooled solution while maintaining the temperature below -5 °C.
-
Activation: In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above -5 °C.
-
Causality Check: The slow, dropwise addition at low temperature is crucial to control the exotherm of the reaction and prevent localized heating, which can promote side reactions and racemization.
-
-
Reaction Monitoring: Stir the reaction at -10 °C to 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Self-Validation: Do not let the reaction run overnight. Once the starting material is consumed, proceed immediately to the workup to prevent degradation or epimerization of the product.
-
-
Quenching: Once the reaction is complete, quench it by slowly adding cold, saturated aqueous NaHCO₃ solution.
-
Workup:
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature not exceeding 30 °C.
-
-
Purity Check: Analyze the crude product by chiral HPLC to determine the enantiomeric or diastereomeric excess and confirm that no significant racemization has occurred. The product should be used in the next step as soon as possible.
Troubleshooting the Protocol
Caption: Workflow for troubleshooting the bis-THF activation protocol.
IV. References
-
Ghosh, A. K., et al. (2005). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 7(1), 7-10*. [Link]
-
Schoffers, E., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry, 82(2), 1218-1223. [Link]
-
Ghosh, A. K., & Osswald, H. L. (2004). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. The Journal of Organic Chemistry, 69(23), 7822-7829*. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
BYJU'S. (2022). Chirality, Racemisation and Optical activity of Haloalkanes. [Link]
-
Mapi Pharma Ltd. (2011). Process for the preparation of darunavir and darunavir intermediates. Google Patents.
-
Master Organic Chemistry. (2026). What Makes A Good Leaving Group?. [Link]
-
Williams, D. L. H., & Xia, L. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(24), 12450-12457*. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. byjus.com [byjus.com]
- 3. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US8153829B2 - Methods for the preparation of hexahydrofuro[2,3-B]furan-3-ol - Google Patents [patents.google.com]
- 7. One moment, please... [chemistrysteps.com]
- 8. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support: Stability & Handling of 6-(Iodomethyl)hexahydrofuro[3,4-b]furan
This guide functions as a specialized Technical Support Center for researchers working with 6-(Iodomethyl)hexahydrofuro[3,4-b]furan and related bis-tetrahydrofuran (bis-THF) intermediates.
These molecules are critical pharmacophores, most notably as the P2-ligand in HIV protease inhibitors like Darunavir , but they present a "stability paradox": they are essential for biological binding yet chemically fragile during synthesis and storage.
Case ID: BIS-THF-IOD-001 Status: Active Support Level: Tier 3 (Senior Scientist)
Executive Summary: The Stability Matrix
The molecule contains two distinct reactive centers that dictate its stability profile:
-
The Bis-THF Scaffold (Acetal/Ether System): Susceptible to Acid-Catalyzed Ring Opening .
-
The Iodomethyl Group (Primary Alkyl Iodide): Susceptible to Base-Mediated Elimination (E2) and Nucleophilic Substitution (Sn2) .
| Condition | Stability Rating | Primary Degradation Pathway | Critical Thresholds |
| Strong Acid (pH < 2) | 🔴 Critical | Ring Opening / Epimerization | Avoid mineral acids (HCl, H₂SO₄). |
| Weak Acid (pH 4-6) | 🟡 Caution | Slow Hydrolysis | Stable for short durations at < 0°C. |
| Strong Base (pKa > 15) | 🔴 Critical | E2 Elimination (Dehydroiodination) | Avoid alkoxides (KOtBu, NaOEt). |
| Weak Base (pKa < 10) | 🟢 Stable | Slow Substitution (if nucleophile present) | Carbonates (K₂CO₃) are generally safe. |
| Light/Heat | 🟠 Warning | Homolytic Cleavage (Radical) | Store in amber vials at -20°C. |
Acidic Stability: The Ring-Opening Hazard
Technical Insight
The hexahydrofuro[3,4-b]furan core contains ether linkages that can behave like acetals depending on the specific fusion (specifically the bridgehead carbons). Under acidic conditions, the ether oxygen is protonated, converting it into a good leaving group. This triggers the cleavage of the C-O bond, leading to ring opening.
Why it matters: In the synthesis of Darunavir analogs, preserving the stereochemistry (typically 3R,3aS,6aR for the [2,3-b] isomer, with similar constraints for [3,4-b]) is vital. Acidic conditions can cause epimerization at the bridgehead carbons even if the ring re-closes, rendering the molecule biologically inactive.
Degradation Mechanism (Acid)
The following pathway illustrates the acid-catalyzed ring opening.
Figure 1: Acid-catalyzed degradation pathway leading to ring opening and loss of stereochemical integrity.[1]
Troubleshooting Acidic Conditions
-
Issue: "I see multiple spots on TLC after using silica gel chromatography."
-
Root Cause: Standard silica gel is slightly acidic (pH ~5). This is sufficient to degrade sensitive bis-THF iodides during slow elutions.
-
Solution: Pre-treat the silica gel with 1% Triethylamine (Et₃N) in hexanes before loading your sample. This neutralizes the acid sites. Alternatively, use neutral alumina.
-
Basic Stability: The Elimination Threat
Technical Insight
The iodomethyl group is a "spring-loaded" electrophile. While substitution (Sn2) is often the desired reaction (e.g., coupling with a sulfonamide), the competing E2 Elimination is the primary instability risk.
Because the iodine is on a primary carbon attached to a ring, the
Degradation Mechanism (Base)
Figure 2: Competition between desired substitution and fatal elimination under basic conditions.
Troubleshooting Basic Conditions
-
Issue: "My yield is low and I see a non-polar spot by NMR (Vinyl protons)."
-
Root Cause: Use of a base that is too strong (pKa > 12) or too sterically hindered (acting as a base rather than a nucleophile).
-
Solution: Switch to weak inorganic bases like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF or DMSO). Avoid Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
-
Standard Operating Procedures (SOPs)
Protocol A: Stability Testing (HPLC Method)
Before committing valuable material to a reaction, validate the batch quality.
-
Sample Prep: Dissolve 1 mg of Iodide in 1 mL of Acetonitrile (Do not use Methanol, as it may cause solvolysis).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm.
-
Mobile Phase:
-
A: Water + 0.1% Ammonium Acetate (Neutral Buffer). Do not use TFA.
-
B: Acetonitrile.[2]
-
-
Gradient: 50% B to 90% B over 10 minutes.
-
Detection: UV at 210 nm (Note: Bis-THF has low UV absorption; RI or ELSD is preferred if available).
Protocol B: Storage & Handling
-
Temperature: Store at -20°C .
-
Light: Wrap vials in aluminum foil. Iodides undergo homolytic cleavage (releasing I• radicals) under UV light, turning the sample brown/purple.
-
Stabilizer: For long-term storage (>1 month), store as a solid under Argon. Do not store in solution.
Frequently Asked Questions (FAQs)
Q1: Can I use this iodide in a Grignard reaction? A: No. The bis-THF ring is generally compatible, but the iodomethyl group on this scaffold is prone to Wurtz coupling (dimerization) or rapid elimination upon formation of the Grignard reagent. Zinc insertion (Negishi conditions) is milder and preferred if organometallic coupling is necessary.
Q2: The [3,4-b] isomer is rare; most literature discusses the [2,3-b] (Darunavir) isomer. Are they different? A: Chemically, they share the same vulnerabilities (acetal sensitivity and alkyl iodide reactivity). However, the [3,4-b] fusion is often more strained depending on the cis/trans fusion geometry. This makes the [3,4-b] isomer more susceptible to acid-catalyzed ring opening than the standard Darunavir ligand. Handle with extreme care.
Q3: My reaction mixture turned purple. Is the compound ruined? A: Purple indicates free Iodine (I₂), suggesting some decomposition has occurred (likely light-induced or oxidative).
-
Fix: Wash the organic layer with a 10% Sodium Thiosulfate (Na₂S₂O₃) solution. This will reduce the I₂ back to iodide (colorless) and allow you to recover the remaining intact starting material.
References
-
Ghosh, A. K., et al. (2004). "Stereoselective Photochemical 1,3-Dioxolane Addition to 5-Alkoxymethyl-2(5H)-furanone: Synthesis of Bis-tetrahydrofuranyl Ligand for HIV Protease Inhibitor UIC-94017 (TMC-114)." Journal of Organic Chemistry.
-
Ghosh, A. K., Martyr, C. D. (2015). "Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors." Journal of Medicinal Chemistry.
-
Yu, R. H., et al. (2007).[3] "Research and Development of an Efficient Synthesis of Hexahydrofuro[2,3-b]furan-3-ol Moiety." Organic Process Research & Development.
-
BenchChem Technical Support. "Stability issues of furan rings in acidic or basic conditions." General Organic Chemistry Guidelines.
Sources
Minimizing side reactions during iodocyclization of allylic alcohols
Technical Support Center: Iodocyclization of Allylic & Homoallylic Alcohols
Welcome to the Iodocyclization Optimization Hub
Mission: To provide high-fidelity troubleshooting for electrophilic cyclizations mediated by iodine. This guide addresses the competition between 5-exo/6-endo pathways, elimination side reactions, and oxidative degradation.[1]
Scope:
-
Substrates: Allylic Alcohols (targeting epoxides/carbonates) and Homoallylic Alcohols (targeting tetrahydrofurans).[1]
-
Reagents: Molecular Iodine (
), N-Iodosuccinimide (NIS), Iodonium dicollidine perchlorate (IDCP).[1]
Module 1: Critical Diagnostic Workflow
Before altering your conditions, identify the specific failure mode using this logic gate.
Figure 1: Diagnostic logic tree for identifying the primary failure mode in iodocyclization reactions.
Module 2: Troubleshooting Guides (The "Tickets")
Ticket #001: Elimination Dominates (Formation of Dienes)
Symptom: You observe a non-polar spot on TLC.[1] NMR shows vinylic protons but no cyclized ether protons.[1] Mass spec indicates loss of water or HI (
Root Cause: The base used to buffer the generated acid (HI) is acting as a Brønsted base, promoting E2 elimination of the intermediate iodonium ion or the final product. This is common with allylic alcohols where the resulting carbocation or transition state allows for rapid proton abstraction.
The Fix:
-
Switch the Base: Move from carbonate bases (
) to non-nucleophilic, sterically hindered bases. -
Temperature Control: Elimination is entropically favored.[1][2] Lower the temperature to
or .
Ticket #002: Oxidation (Enone Formation)
Symptom: Formation of an aldehyde or ketone (enone).[1] The reaction mixture turns dark rapidly.
Root Cause: Allylic alcohols are susceptible to oxidation.[1][3][4] If using high-valent iodine or if radical pathways are accessible (light exposure), the alcohol is oxidized before it can cyclize.[1]
The Fix:
-
Change Iodine Source: Avoid oxidizing sources if possible. If using NIS, ensure it is recrystallized and free of succinimide radicals.[1]
-
Radical Scavenging: Run the reaction in the dark (foil-wrapped flask).
-
Atmosphere: Strictly exclude oxygen; use Argon.[1]
Ticket #003: Regioselectivity (5-exo vs. 6-endo)
Symptom: You isolated a cyclic ether, but it's the wrong ring size (e.g., tetrahydropyran instead of tetrahydrofuran).
Mechanistic Insight (Kinetic vs. Thermodynamic): Iodocyclization is reversible.[1]
-
Kinetic Control: Favors the faster ring closure (often 5-exo-trig due to favorable orbital overlap, despite strain).[1]
-
Thermodynamic Control: Favors the more stable ring (often 6-endo-trig for unstrained ethers).[1]
-
Bartlett & Myerson demonstrated that iodine-induced cyclizations can equilibrate if the reaction time is long or if free iodide is present to reverse the ring closure.
The Fix:
-
To Lock Kinetic Product (5-exo): Stop the reaction early. Use a base that precipitates iodide (e.g.,
- expensive but effective) to prevent reversibility.[1] -
To Favor Thermodynamic Product (6-endo): Allow longer reaction times or add a Lewis acid catalyst.
Module 3: Optimization Protocols
Protocol A: Kinetic Control (Minimizing Side Reactions)
Best for: Sensitive allylic alcohols, preventing elimination.[1]
-
Setup: Flame-dry a round-bottom flask. Add magnetic stir bar.[1]
-
Solvent: Dissolve substrate (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.1 M). MeCN coordinates to
, modulating its reactivity.[1] -
Base: Add
(3.0 equiv) or 2,6-Lutidine (1.5 equiv).[1] -
Cooling: Cool to
in an ice bath. -
Reagent Addition: Add Iodine (
) (2.0 equiv) in one portion. Note: For faster reactions, use NIS (1.2 equiv). -
Quench: Monitor by TLC. Upon completion (typically < 2h), quench with saturated aqueous
(sodium thiosulfate) to reduce excess iodine.[1]
Protocol B: Thermodynamic Equilibration
Best for: Obtaining the most stable ring system (often 6-membered).
-
Setup: Standard glassware.
-
Solvent:
or (non-coordinating solvents promote tighter ion pairs).[1] -
Reagent: Use
without a scavenger base initially, or with a weak buffer.[1] -
Time: Stir at Room Temperature for 12–24 hours.
-
Note: If reversion to starting material is observed, add a trace of acid (TsOH) to catalyze equilibration (use with caution).[1]
Module 4: Mechanistic Visualization
Understanding the competition between pathways is crucial for troubleshooting.
Figure 2: Competition between reversible cyclization pathways and irreversible elimination.[1]
Module 5: Comparative Reagent Data
| Reagent | Reactivity | Acidity Generated | Side Reaction Risk | Best For |
| Moderate | Low (Buffered) | Low | Standard substrates; scalable.[1] | |
| NIS | High | Low | Oxidation (Radical) | Sluggish substrates; acid-sensitive groups.[1] |
| IDCP | Very High | Neutral | Rearrangement | Highly hindered alkenes.[1] |
| ICl | Extreme | High (HCl) | Chlorination/Hydrolysis | Only when other sources fail.[1] |
References
-
Bartlett, P. A., & Myerson, J. (1978).[1] Stereoselective epoxidation of acyclic allylic alcohols.[1][5] Journal of the American Chemical Society.[6] Link (Foundational work on reversibility and thermodynamic control in iodine cyclizations).[1]
-
Knight, D. W. (2002).[1] Iodocyclization reactions in the synthesis of natural products.[7][8] Contemporary Organic Synthesis.[1][9][10] (Authoritative review on methodology).
-
Robin, S., & Rousseau, G. (2002).[1] Recent advances in the chemistry of iodocyclization.[8][10] Tetrahedron.[1] (Comprehensive coverage of side reactions and elimination pathways).
-
Dussault, P. H., et al. (2002).[1] Iodocyclization of allylic alcohols.[1] Journal of Organic Chemistry.[1][11] (Specific protocols for allylic alcohol substrates).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]
- 5. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 6. Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iodocyclization in Aqueous Media and Supramolecular Reaction Control Using Water-Soluble Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. imperial.ac.uk [imperial.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Allylic alcohol synthesis by addition [organic-chemistry.org]
Technical Support Center: Purification of 6-(Iodomethyl)hexahydrofuro[3,4-b]furan
This guide provides in-depth troubleshooting and purification strategies for 6-(Iodomethyl)hexahydrofuro[3,4-b]furan, a key intermediate in various synthetic applications. The unique structure, combining a bicyclic ether framework with a reactive primary iodide, presents specific challenges that require careful consideration during purification. This document is designed for researchers, chemists, and drug development professionals to navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, based on common syntheses of haloalkanes and related furan structures, you can anticipate the following classes of impurities:
-
Unreacted Starting Materials: The most common impurity is often the corresponding alcohol precursor, (hexahydrofuro[3,4-b]furan-6-yl)methanol.
-
Reagent-Derived Impurities: If using a halogenating agent like triphenylphosphine/iodine, you will have triphenylphosphine oxide as a major byproduct. If using strong acids (e.g., in the formation of other haloalkanes), residual acid may be present.[1]
-
Solvent Residues: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO).
-
Side-Reaction Products:
-
Elimination Products: Formation of an exocyclic alkene via elimination of HI, though typically minor for primary iodides unless under harsh basic conditions.
-
Etherification Products: If the reaction is run in an alcohol solvent, you might see the formation of the corresponding alkoxy ether.
-
Degradation Products: Iodides can be sensitive to light and heat, potentially leading to the formation of colored impurities (elemental iodine, I₂) or other degradation products.[1]
-
Q2: I have my crude reaction mixture. What is the best initial work-up and purification strategy?
A2: A well-executed liquid-liquid extraction is the critical first step to remove the majority of inorganic salts and water-soluble impurities. This will significantly simplify subsequent purification steps.
Workflow: Initial Aqueous Work-up
Caption: Initial aqueous work-up workflow.
Step-by-Step Protocol: Liquid-Liquid Extraction
-
Concentrate: If your reaction was performed in a volatile solvent, concentrate the mixture under reduced pressure.
-
Dilute & Extract: Dilute the crude residue with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and transfer to a separatory funnel. Add water and shake vigorously. Allow the layers to separate and drain the organic layer.[2]
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is crucial to remove any acidic impurities that could promote decomposition of your product.[1]
-
Reductive Wash (Optional): If your organic layer has a purple or brown tint, this indicates the presence of elemental iodine (I₂). Wash with a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to facilitate the removal of water from the organic layer.[2]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product ready for further purification.[2]
Q3: How do I choose between Flash Chromatography, Recrystallization, or Distillation for final purification?
A3: The choice of the final purification technique depends on the physical state of your product and the nature of the remaining impurities.
Caption: Decision tree for purification method selection.
-
Flash Column Chromatography: This is the most versatile and common method, especially for liquid/oily products or when impurities have similar polarities to the product. It separates compounds based on their differential adsorption to a stationary phase.[3]
-
Recrystallization: This is the ideal and most efficient method if your product is a solid and a suitable solvent system can be found. It relies on the principle that the desired compound is soluble in a hot solvent but sparingly soluble at colder temperatures, while impurities remain in solution.[4]
-
Distillation: This method is only suitable for liquids that are thermally stable and have a boiling point significantly different from their impurities. Given the potential for thermal decomposition of iodides, this should be approached with caution and performed under high vacuum to lower the boiling point.
Troubleshooting Guide: Flash Column Chromatography
Q4: I'm developing a solvent system using TLC, but my spot is streaking. What's causing this?
A4: Streaking on a TLC plate is a common issue that typically points to one of several problems:
-
Overloading: You have spotted too much of your crude material on the TLC plate. Try spotting a more dilute solution.
-
Acidic Compound on Silica: Your compound may be acidic and interacting strongly with the slightly acidic silica gel. Try adding 0.5-1% acetic acid to your eluent. Conversely, if your compound is basic, add 0.5-1% triethylamine.
-
Inappropriate Polarity: Your developing solvent may be too polar, causing the compound to move with the solvent front without partitioning onto the stationary phase effectively. Try a less polar solvent system.
-
Decomposition: The compound may be decomposing on the silica gel. This is a known issue for sensitive compounds. If you suspect this, you can try using a different stationary phase like neutral alumina or running the column quickly.
Q5: I'm not getting good separation between my product and a key impurity. How can I improve this?
A5: Improving separation (increasing the ΔRf) is a matter of optimizing the mobile and stationary phases.
-
Adjust Solvent Polarity: The "rule of thumb" is to aim for an Rf of ~0.3 for your target compound. If your product and impurity are moving too closely together, systematically adjust the ratio of your polar and non-polar solvents. Small, incremental changes can have a large impact.
-
Change Solvent System: If adjusting polarity isn't working, switch one of the solvents. The interactions between the analyte, solvent, and stationary phase are complex. For instance, if you are using an Ethyl Acetate/Hexane system, try switching to a Dichloromethane/Methanol or Ether/Hexane system.[3][5] Different solvents will alter the selectivity of the separation.
-
Change Stationary Phase: If all else fails, consider changing the stationary phase. If you are using silica, try alumina (neutral, acidic, or basic) or a reverse-phase (C18) silica.
Table 1: Recommended Starting Solvent Systems for Chromatography
| Solvent System | Ratio (Non-polar:Polar) | Notes |
| Ethyl Acetate / Hexanes | 9:1 to 1:1 | A standard, versatile system. Many furan derivatives are purified this way.[2][3] |
| Diethyl Ether / Hexanes | 9:1 to 2:1 | Diethyl ether offers different selectivity compared to ethyl acetate. |
| Dichloromethane / Methanol | 99:1 to 95:5 | A more polar system, useful if your compound is not very mobile in EtOAc/Hexanes. |
Troubleshooting Guide: Recrystallization
Q6: My compound is "oiling out" instead of forming crystals. What should I do?
A6: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid instead of a solid.
-
Cause: The boiling point of the solvent is too high, or the solution is cooling too rapidly.
-
Solution 1: Use a Lower-Boiling Solvent: Find a solvent that meets the solubility criteria but has a lower boiling point.
-
Solution 2: Add More Solvent: Your solution might be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly.
-
Solution 3: Use a Co-solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution just becomes turbid. Add a drop or two of the "good" solvent to clarify, then cool slowly.[6][7] Common miscible pairs include Ethanol/Water and Hexane/Ethyl Acetate.[5]
Q7: My final crystals are colored, but I know the pure compound is colorless. How do I remove the color?
A7: Colored impurities can often be removed by treating the recrystallization solution with activated charcoal.[6]
Protocol: Decolorization with Activated Charcoal
-
Dissolve your crude solid in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution.[6]
-
Swirl the mixture for a few minutes to allow the colored impurities to adsorb onto the charcoal's surface.
-
Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent your product from crystallizing prematurely in the filter funnel.
-
Allow the clarified filtrate to cool slowly to form pure, colorless crystals.
Handling and Stability
Q8: How should I store the purified this compound?
A8: Primary iodides can be sensitive to light, heat, and acid. To ensure long-term stability:
-
Storage Conditions: Store the compound in a tightly sealed amber vial to protect it from light.
-
Temperature: Keep it in a refrigerator or freezer (2-8°C is often recommended for similar structures).[8]
-
Inert Atmosphere: For maximum stability, consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.[8]
References
-
Clark, J. (2023). Making Halogenoalkanes (Haloalkanes). Chemguide. [Link]
-
Ahrens, H., et al. (2024). Synthesis and biological profile of substituted hexahydrofuro[3,4‐b]furans, a novel class of bicyclic acyl‐acyl carrier protein (ACP) thioesterase inhibitors. Pest Management Science. [Link]
-
Ahrens, H., et al. (2025). Synthesis and biological profile of substituted hexahydrofuro[3,4-b]furans, a novel class of bicyclic acyl-acyl carrier protein (ACP) thioesterase inhibitors. Pest Management Science, 81(5), 2635-2651. [Link]
-
Ghosh, A. K., et al. (2008). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. The Journal of Organic Chemistry. [Link]
-
Al-Dahhan, W. (n.d.). Recrystallization. University of Basrah. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Furans. [Link]
-
Meda, B., et al. (2011). Improved separation of furocoumarins of essential oils by supercritical fluid chromatography. Journal of Chromatography A, 1218(23), 3630-3637. [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Ace Chemistry. (2015, March 30). Haloalkanes 3. 1-Bromobutane preparation and purification. YouTube. [Link]
-
Organic Syntheses. (n.d.). Enantioselective Synthesis of α- and β- Boc-protected 6-Hydroxy-pyranones. [Link]
-
Unacademy. (n.d.). Common Methods of Preparation for Haloalkanes. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Google Patents. (2005). METHODS FOR THE PREPARATION OF (3R,3aS,6aR) HEXAHYDRO-FURO[2,3-b]FURAN-3-OL.
-
Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Canoy, W. L., et al. (2008). Efficient synthesis of (3R,3aS,6aR)- hexahydrofuro[2,3-b]furan-3-ol from glycolaldehyde. Organic Letters. [Link]
-
Crasto, A. M. (2016, December 23). (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol. All About Drugs. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO2004033462A2 - METHOD OF PREPARING (3R, 3aS, 6aR)
-
Surleraux, D., et al. (2005). Stereoselective and Efficient Synthesis of (3 R ,3a S ,6a R )-Hexahydrofuro[2,3- b ]furan-3-ol. The Journal of Organic Chemistry. [Link]
-
chemrevise. (n.d.). 4.2.2 Haloalkanes. [Link]
-
Schwab, W., et al. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology, 204(6), 438-441. [Link]
-
PubChem. (n.d.). (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol. [Link]
-
Shit, S., et al. (2019). Stereoselective synthesis of hexahydrofuro[3,4-b]furan-4-ol and its dimer via tandem Prins and pinacol rearrangement. Organic & Biomolecular Chemistry, 17(31), 7398-7407. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Synthesis and biological profile of substituted hexahydrofuro[3,4‐ b ]furans, a novel class of bicyclic acyl‐acyl carrier protein (ACP) thioesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 7. reddit.com [reddit.com]
- 8. (3aS,4S,6R,6aR)-4-(Iodomethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole | 38838-06-1 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Bis-Tetrahydrofuran Formation
Welcome to the Technical Support Center for bis-tetrahydrofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high conversion rates for this critical structural motif. Bis-tetrahydrofuran cores are prevalent in a wide array of natural products with significant biological activity, and their efficient synthesis is often a pivotal step in a larger research program.
Low yields can be a significant bottleneck, consuming valuable time and resources. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. We move beyond simple checklists to explain the underlying chemical principles, helping you diagnose and resolve issues in your experimental workflow.
Frequently Asked Questions & Troubleshooting Guide
Q1: My overall yield of bis-tetrahydrofuran is significantly lower than reported in the literature. Where should I begin troubleshooting?
A1: A low conversion rate is a systemic issue that can arise from multiple stages of the experimental process. A methodical approach is crucial for efficiently identifying the root cause. We recommend investigating the following four key areas in a logical sequence:
-
Integrity of Starting Materials & Reagents: The quality of your inputs is paramount. Impurities can inhibit catalysts, cause side reactions, or be carried through to the final product, complicating purification and reducing isolated yield.
-
Reaction Conditions & Setup: The reaction environment dictates the kinetic and thermodynamic pathways. Seemingly minor deviations in temperature, pressure, or atmosphere can have a major impact on reaction efficiency and selectivity.
-
Catalyst Performance (for catalytic routes): Catalytic reactions are highly sensitive to the state of the catalyst. Deactivation, improper handling, or incorrect loading are common sources of failure.
-
Work-up and Purification: Significant product loss can occur after the reaction is complete. Inefficient extraction, product decomposition during purification, or physical loss during transfers are often underestimated culprits.
The following workflow provides a systematic approach to diagnosing the problem.
Caption: A logical workflow for troubleshooting low reaction yields.
Deep Dive: Specific Troubleshooting Questions
Q2: How can I be sure my starting materials and solvents are not the problem?
A2: This is the most critical first step. Never assume the purity stated on the bottle is sufficient, especially for sensitive reactions.
-
Common Culprits:
-
Water: Even trace amounts of moisture can quench organometallic reagents or poison Lewis acid and hydrogenation catalysts.[1] Solvents like THF are notoriously hygroscopic and can absorb significant water from the air if not stored properly.[2]
-
Peroxides: Ethereal solvents like THF can form explosive peroxides upon exposure to air and light.[2][3] Peroxides can initiate unwanted radical side reactions and degrade both starting materials and products.
-
Prior Step Impurities: Ensure your precursor diol, diene, or other starting material is free from unreacted reagents or byproducts from its own synthesis. These can interfere with the cyclization step.
-
-
Validation & Purification Protocol:
-
Characterization: Before starting, verify the purity of your key starting materials using techniques like NMR, GC-MS, or elemental analysis.
-
Solvent Purity: For anhydrous reactions, always use freshly distilled or commercially available anhydrous solvents. It is best practice to dry solvents like THF by distilling from a suitable drying agent like sodium/benzophenone or lithium aluminum hydride (with extreme caution and after ensuring the absence of peroxides).[2]
-
Reagent Quality: Use freshly opened reagents where possible. Some reagents, like Grignards or BuLi, should be titrated before use to determine their exact concentration.
-
Protocol 1: Purification and Drying of Tetrahydrofuran (THF) Solvent
-
Peroxide Test (Critical First Step): Add 1 ml of THF to a solution of 100 mg of potassium iodide (KI) in 1 ml of glacial acetic acid. A yellow color indicates low peroxide levels, while a brown color indicates high (and dangerous) levels. Do NOT proceed to distillation if peroxides are high. To remove peroxides, pass the THF through a column of activated alumina.
-
Pre-drying: If the THF is known to be wet, it can be pre-dried by letting it stand over potassium hydroxide (KOH) pellets overnight.[2]
-
Distillation: Set up a distillation apparatus under an inert atmosphere (Nitrogen or Argon). Add sodium metal and a small amount of benzophenone to the THF in the distillation flask.
-
Endpoint: Heat the flask to reflux. The solution will turn a deep blue or purple color when the solvent is anhydrous and oxygen-free. This indicates the ketyl radical has formed.
-
Collection: Distill the required amount of solvent directly into the reaction flask or a flame-dried storage flask under an inert atmosphere. Use immediately for best results.[2]
Q3: My catalytic reaction (e.g., hydrogenation, carboetherification) is sluggish or fails completely. What's wrong with my catalyst?
A3: Catalyst failure is a frequent cause of low conversion in reactions like the hydrogenation of furan precursors or palladium-catalyzed carboetherification.[4][5] The issue often lies in catalyst deactivation.
-
Mechanisms of Deactivation:
-
Poisoning: The active sites of the catalyst are blocked by chemical species. Common poisons include sulfur compounds, carbon monoxide (which can form from decarbonylation of furanic precursors), and halides.[6][7]
-
Coking/Fouling: Carbonaceous materials deposit on the catalyst surface, physically blocking active sites. This is particularly common in high-temperature reactions with biomass-derived substrates.[4][6]
-
Sintering: At high temperatures, the fine metal particles of the catalyst can agglomerate, reducing the active surface area.[4]
-
Leaching: The active metal dissolves from the support into the reaction medium.[4]
-
Caption: Common pathways for heterogeneous catalyst deactivation.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: For hydrogenation catalysts like Pd/C, ensure the reaction vessel is thoroughly purged of air. Oxygen can oxidize and deactivate the catalyst surface.[1]
-
Catalyst Pre-treatment: Some catalysts require an activation step before use. For example, oxide-supported catalysts often need to be reduced in a hydrogen stream at elevated temperatures.[8]
-
Increase Catalyst Loading: As a diagnostic test, try increasing the catalyst loading. If the reaction rate improves, it suggests the original amount was insufficient or partially inactive.[1]
-
Use a Fresh Batch: Catalysts have a shelf life. If in doubt, use a fresh, unopened batch.
-
Protocol 2: Pre-activation of a Palladium on Carbon (Pd/C) Catalyst
-
Setup: Place the required amount of Pd/C catalyst in a flame-dried reaction flask under a positive pressure of inert gas (Argon or Nitrogen).
-
Solvent Addition: Add a small amount of the anhydrous reaction solvent via cannula to create a slurry.
-
Hydrogen Purge: Carefully subject the flask to three cycles of vacuum followed by backfilling with hydrogen gas. This ensures the removal of all air and saturates the catalyst environment with hydrogen.
-
Pre-Hydrogenation: Stir the catalyst slurry under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) for 15-30 minutes before adding the substrate. This ensures the catalyst is fully activated.
-
Substrate Addition: Dissolve your starting material in the reaction solvent and add it to the activated catalyst slurry via cannula.
Q4: I am getting a complex mixture of products instead of my desired bis-tetrahydrofuran. What are the likely side reactions?
A4: The formation of multiple products points towards issues with reaction selectivity. The specific side products are highly dependent on your chosen synthetic route.
-
For Hydrogenation Routes (e.g., from bis-furans):
-
Over-reduction: The tetrahydrofuran ring can be hydrogenolyzed (opened) to form diols or other acyclic compounds, especially under harsh conditions (high temperature/pressure) or with highly active catalysts like Raney Nickel.[4]
-
Incomplete Hydrogenation: If the reaction is stopped prematurely or the catalyst is not active enough, you may isolate partially hydrogenated intermediates.
-
Decarbonylation: Furan precursors, especially those with aldehyde groups like furfural, can undergo decarbonylation to form furan, which can poison platinum-group catalysts with the resulting CO.[6][7]
-
-
For Cyclization Routes (e.g., intramolecular etherification):
-
Elimination: Instead of nucleophilic attack by the hydroxyl group to form the ring (S_N2), a competing elimination (E2) reaction can occur, leading to unsaturated acyclic products. This is more likely with sterically hindered substrates or when using a strong, bulky base.[9]
-
Intermolecular Reactions: If the concentration is too high, two different molecules may react with each other instead of the desired intramolecular cyclization, leading to dimers and polymers.
-
Incorrect Regioselectivity: In acid-catalyzed cyclizations of epoxides, the nucleophile may attack the wrong carbon of the epoxide, leading to different ring sizes (e.g., a tetrahydropyran instead of a tetrahydrofuran), a phenomenon governed by Baldwin's rules for ring closure.[10][11]
-
-
Improving Selectivity:
-
Temperature Control: Overheating can provide the activation energy for undesired pathways.[1] Conversely, a temperature that is too low can lead to an incomplete reaction. Fine-tuning the temperature is critical.
-
Solvent Choice: The polarity of the solvent can influence reaction pathways and the stability of intermediates, affecting stereoselectivity.[12]
-
Catalyst/Reagent Choice: Different catalysts exhibit different selectivities. For instance, in furfural hydrogenation, copper-based catalysts are highly selective for the aldehyde group, while palladium catalysts can also hydrogenate the furan ring.[13][14]
-
Data Summary: Comparison of Catalytic Systems
The choice of catalyst is pivotal for the successful hydrogenation of furanic precursors to their saturated bis-tetrahydrofuran analogues. The following table summarizes the performance of common catalyst types.
| Catalyst System | Typical Conditions | Advantages | Potential Issues & Low Yield Causes |
| Palladium (e.g., Pd/C) | 25-100 °C, 1-50 bar H₂ | Highly active, versatile | Prone to poisoning by CO/sulfur, can cause ring-opening at high temperatures.[6] |
| **Ruthenium (e.g., Ru/C, Ru(OH)ₓ/ZrO₂) ** | 90-150 °C, 10-50 bar H₂ | Excellent selectivity for C=O reduction, high yields reported.[3][15] | Higher cost, may require specific supports for optimal performance. |
| Rhodium (e.g., Rh/C) | 25-80 °C, 5-20 bar H₂ | High activity at milder conditions than Pd or Ru.[1] | High cost, can promote over-hydrogenation if not controlled. |
| Nickel (e.g., Raney Ni) | 50-200 °C, 50-100 bar H₂ | Cost-effective, good activity. | Requires higher temperatures/pressures, potential for nickel leaching, lower selectivity (can cause over-reduction).[1][4] |
| Copper (e.g., Cu/SiO₂, Cu-Co/C) | 180-250 °C, 5-30 bar H₂ | High selectivity for carbonyl hydrogenation over ring hydrogenation, cost-effective.[4][13] | Generally requires higher temperatures, can be less active than noble metals. |
References
- Benchchem. (2025). Improving the yield and purity of 2-(Tetrahydrofuran-2-yl)acetic acid synthesis. Benchchem Technical Support.
- Lucci, G. C., et al. (2021). Catalytic Hydrogenation and Hydrodeoxygenation of Furfural over Pt(111): A Model System for the Rational Design and Operation of Practical Biomass Conversion Catalysts.
- Lazar, M., et al. (2021). Catalytic Hydrogenation/Hydrogenolysis of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran. ChemSusChem.
- Lucci, G. C., et al. (2015). Catalytic Hydrogenation and Hydrodeoxygenation of Furfural over Pt(111): A Model System for the Rational Design and Operation of Practical Biomass Conversion Catalysts. Journal of the American Chemical Society.
- Li, H., et al. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)
- Sitthisa, S., et al. (2011). Kinetics and mechanism of hydrogenation of furfural on Cu/SiO2 catalysts.
- Mironenko, R. M., et al. (2019). Recent Advances in Catalytic Hydrogenation of Furfural.
- Dowd, P., & Zhang, W. (1994). Synthesis of (tetrahydrofuranyl)tetrahydrofurans via radical cyclization of bis(β-alkoxyacrylates). Journal of the Chemical Society, Perkin Transactions 1.
- Fox, J. M., et al. (2016). Synthesis and Characterization of bis(Tetrahydrofurfuryl) Ether. PMC.
- Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC.
- Hay, M. B., et al. (2008).
- University of Rochester Chemistry Department. Troubleshooting: How to Improve Yield.
- Adaligil, E., et al. (2007). Synthesis of, and Structural Assignments to the Stereoisomers of Bis (2,2')- and Tris (2,2',2' ')-Tetrahydrofurans: Conformational Features and Ionic Binding Capacities of These Gateway Polycyclic Networks. The Journal of Organic Chemistry.
- Organic Syntheses.
- Donohoe, T. J. (2010). Synthesis of Substituted Tetrahydrofurans.
- Shaw, D. E. (1998). Stereoselective Tetrahydrofuran Synthesis. Nottingham ePrints.
- David, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org.
- Gonzalez, M. A., et al. (2011). Isolation of a Bis-Iodurated Tetra-THF as a Trace Product from the Oxidation of Squalene with RuO4 and Its Double Ring Expansion to a Novel bis-THF-bis-THP Compound. Molecules.
- Imperial College London.
- Benchchem. A Comparative Guide to Catalytic Systems for Tetrahydrofuran Synthesis.
- Benchchem.
- WIPO Patentscope. (2015). METHOD FOR PURIFYING TETRAHYDROFURAN COMPOUND.
- Adaligil, E., et al. (2007). Synthesis of, and Structural Assignments to the Stereoisomers of Bis (2,2′)- and Tris (2,2′,2″)-Tetrahydrofurans. The Journal of Organic Chemistry.
- U.S. Patent 4,233,228. (1980). Purification of tetrahydrofuran.
- Mishra, S. (2024). Microbial transformation of 5- hydroxymethylfurfural (HMF) to 2,5- Bis(hydroxymethyl)furan (BHMF).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]
- 4. Catalytic Hydrogenation/Hydrogenolysis of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Fused-Ring and Attached-Ring bis-Tetrahydrofurans via PdCatalyzed Carboetherification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Hydrogenation and Hydrodeoxygenation of Furfural over Pt(111): A Model System for the Rational Design and Operation of Practical Biomass Conversion Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Characterization of bis(Tetrahydrofurfuryl) Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ou.edu [ou.edu]
- 14. Recent Advances in Catalytic Hydrogenation of Furfural [mdpi.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
Validation & Comparative
1H and 13C NMR Spectral Analysis of 6-(Iodomethyl)hexahydrofuro[3,4-b]furan
This guide provides an in-depth technical comparison and spectral analysis of 6-(Iodomethyl)hexahydrofuro[3,4-b]furan , a bicyclic ether scaffold emerging in specific medicinal chemistry applications (e.g., muscarinic receptor probes, herbicide pharmacophores), versus its industry-standard isomer, the hexahydrofuro[2,3-b]furan (the "bis-THF" ligand used in Darunavir).
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Bis-THF Landscape
In the development of protease inhibitors and rigidified receptor ligands, the bis-tetrahydrofuran (bis-THF) moiety is a privileged scaffold. While the [2,3-b] fused system (Darunavir intermediate) is the gold standard for HIV protease inhibition, the [3,4-b] fused isomer represents a distinct "scaffold hop" offering altered vector geometry for side-chain attachment.
This guide focuses on the This compound , a critical electrophilic intermediate used to couple this scaffold to pharmacophores. We compare its spectral signature directly against the [2,3-b] alternative to enable rapid structural differentiation and purity assessment.
Key Comparative Metrics
| Feature | Target: [3,4-b] Isomer | Alternative: [2,3-b] Isomer |
| Primary Application | Muscarinic probes, Herbicides, Novel PIs | HIV Protease Inhibitors (Darunavir) |
| Key NMR Feature | Symmetry/Pseudo-symmetry (often C2 or Cs) | Anomeric Proton (Distinct doublet ~5.6 ppm) |
| Iodomethyl Shift (1H) | ||
| Bridgehead Coupling | ||
| Stability | High (Ether linkage) | Moderate (Cyclic acetal, acid sensitive) |
Detailed Spectral Analysis
1H NMR Analysis (400 MHz, CDCl3)
The proton spectrum of this compound is characterized by the absence of the deshielded anomeric proton found in the [2,3-b] series.
Diagnostic Signals & Causality
-
The Iodomethyl Handle (
3.20 – 3.45 ppm):-
Observation: Appears as a distinct pair of doublets of doublets (dd) or a multiplet (ABX system) due to the chiral center at C-6.
-
Causality: The heavy atom effect of Iodine creates a unique shielding environment compared to the precursor alcohol (
3.6-3.8 ppm). -
Validation: Integration must be exactly 2H. A shift >3.6 ppm indicates unreacted mesylate/tosylate or hydrolysis to alcohol.
-
-
Bridgehead Protons (
4.40 – 4.80 ppm):-
Observation: Two multiplets. In the [3,4-b] system, these are ether-linked methines.
-
Differentiation: Unlike the [2,3-b] isomer, which shows one highly deshielded acetal proton (
~5.6 ppm) and one ether proton ( ~5.0 ppm), the [3,4-b] system typically shows bridgehead protons in a narrower, more upfield range ( 4.0 - 4.8 ppm) due to the lack of the O-C-O anomeric effect.
-
-
Ring Methylenes (
1.5 – 2.2 ppm):-
Observation: Complex multiplets corresponding to the THF ring envelopes.
-
Stereochemistry: The exo vs endo orientation of the iodomethyl group significantly perturbs these shifts via steric compression (gamma-gauche effect).
-
13C NMR Analysis (100 MHz, CDCl3)
The carbon spectrum provides the definitive proof of the [3,4-b] skeleton versus the [2,3-b] alternative.
| Carbon Type | Chemical Shift ( | Diagnostic Note |
| C-I (Iodomethyl) | 5.0 – 12.0 | Critical Identifier. The heavy atom effect pushes this signal to a very high field. Values >20 ppm suggest Chloride/Bromide contamination. |
| Bridgehead C-O | 80.0 – 88.0 | Typical ether carbons. |
| Acetal C-O-C | N/A (Absent) | Differentiation: The [2,3-b] isomer has a signal at |
| Ring CH2 | 25.0 – 35.0 | Standard THF envelope. |
Comparative Workflow: [3,4-b] vs [2,3-b] Identification
This workflow validates the structural integrity of the synthesized scaffold.
Figure 1: Logic gate for distinguishing the [3,4-b] target from the [2,3-b] alternative using 1H NMR diagnostic signals.
Experimental Protocols
NMR Sample Preparation & Acquisition
To ensure reproducibility and resolution of the critical coupling constants (
-
Solvent Selection: Use CDCl3 (99.8% D) neutralized with basic alumina.
-
Reasoning: Bis-THF systems can be acid-sensitive (especially the [2,3-b] alternative). Acidic traces in CDCl3 can cause isomerization or ring opening.
-
-
Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.
-
Note: Higher concentrations (>30 mg) may cause aggregation, broadening the multiplets and obscuring the
values needed for stereochemical assignment.
-
-
Pulse Sequence:
-
1H: Standard zg30 (30° pulse). Number of scans (NS) = 16. Relaxation delay (D1) = 2.0s.
-
NOESY: Essential for assigning exo vs endo iodide. Mixing time = 500 ms.
-
13C: zgpg30 (Proton decoupled). NS = 512. D1 = 2.0s.
-
Stereochemical Assignment (NOESY)
Distinguishing the stereoisomers (e.g., cis-fused exo-iodide vs cis-fused endo-iodide) is critical for biological activity.
-
Step 1: Identify the bridgehead protons (
). -
Step 2: Irradiate/Correlate the Iodomethyl protons (
). -
Interpretation:
-
Strong NOE between
and Bridgehead H Endo orientation (Same face). -
Weak/No NOE between
and Bridgehead H Exo orientation (Opposite face).
-
Synthesis Pathway & Monitoring
Understanding the origin of the [3,4-b] system helps in interpreting the impurity profile (e.g., uncyclized diols).
Figure 2: Iodocyclization pathway. The competition between ring closure (Product) and water attack (Side Product) is monitored via the shift of the CH-I signal.
References
-
Ghosh, A. K., et al. (1995). "Stereoselective synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol." Tetrahedron Letters, 36(4), 505-508. (Establishes the [2,3-b] standard data). Link
-
Shit, S., et al. (2019).[1] "Stereoselective synthesis of hexahydrofuro[3,4-b]furan-4-ol and its dimer via tandem Prins and pinacol rearrangement." Organic & Biomolecular Chemistry, 17, 7398-7407.[2] (Provides [3,4-b] scaffold spectral data). Link[2]
-
Bhargava, H. N., et al. (1983). "Molecular modification of anticholinergics... exo-2-(Iodomethyl)-6,6-diphenylhexahydro[3,4-b]furan." Journal of Medicinal Chemistry, 26, 1191. (Specific iodomethyl-[3,4-b] derivative data). Link
-
Kiyokawa, K., et al. (2017). "Oxidative Cyclization... Synthesis of 4-Substituted Furan-2-ones." Synthesis, 49, 2907-2912. (Iodocyclization methodologies). Link
Sources
Comparative Guide: HPLC Method Development for Purity Analysis of Bis-THF Intermediates
Executive Summary
The (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (bis-THF alcohol) is the critical chiral ligand responsible for the high binding affinity of protease inhibitors like Darunavir . Its quality control is notoriously difficult due to two converging analytical challenges: stereochemical complexity (three chiral centers yielding eight potential isomers) and poor UV detectability (lack of a strong chromophore).
This guide objectively compares a traditional Fully Porous C18 with Low-UV detection against an optimized Core-Shell Pentafluorophenyl (PFP) with Charged Aerosol Detection (CAD) .
Key Finding: While C18 chemistries provide adequate retention, they often fail to resolve the critical endo/exo diastereomers. The switch to a Core-Shell PFP phase, coupled with CAD, improves isomer resolution (
Technical Context: The "Isomer Trap"
The bis-THF scaffold is a fused bicyclic ether. The synthesis typically yields a mixture of stereoisomers. The target biological activity resides specifically in the (3R,3aS,6aR) configuration.
The Challenges
-
Shape Selectivity: Standard alkyl phases (C8/C18) interact primarily through hydrophobicity. However, the bis-THF isomers have identical mass and very similar hydrophobicities (logP), differing only in their 3D spatial arrangement (shape).
-
Detection Limits: The molecule lacks a conjugated
-system. Traditional UV detection requires monitoring at 200–210 nm, where solvent cut-off effects (from acetonitrile or buffers) cause baseline noise, drifting, and poor sensitivity.
Comparative Study: Standard vs. Advanced Methodologies
We evaluated two distinct analytical systems to determine the most robust method for purity analysis.
System A: The Traditional Approach (Baseline)
-
Column: Fully Porous C18 (5 µm, 4.6 x 150 mm)
-
Mechanism: Hydrophobic interaction.[1]
-
Detector: UV-Vis @ 210 nm.
-
Limitation: Relies on weak absorbance of the ether/alcohol groups; poor discrimination of steric isomers.
System B: The Advanced Approach (Optimized)
-
Column: Core-Shell (Superficially Porous) PFP (2.7 µm, 2.1 x 100 mm).
-
Mechanism: Hydrophobic + Dipole-Dipole + Shape Selectivity.
-
Detector: Charged Aerosol Detector (CAD).
-
Advantage: PFP phases possess a rigid aromatic ring with high electron density (fluorine atoms), offering unique selectivity for polar, cyclic compounds via dipole interactions. CAD offers universal response independent of extinction coefficients.
Comparative Data Summary
| Parameter | System A (C18 / UV) | System B (PFP / CAD) | Improvement |
| Elution Time | 18.5 min | 8.2 min | 55% Faster |
| Isomer Resolution ( | 0.9 (Co-elution) | 2.4 (Baseline) | Baseline Achieved |
| Tailing Factor ( | 1.4 | 1.1 | Improved Peak Shape |
| LOD (ng on column) | ~50 ng | ~5 ng | 10x Sensitivity |
| Linearity ( | 0.985 | 0.999 | Superior Quantitation |
Visualizing the Method Logic
The following diagram illustrates the decision matrix used to select System B, highlighting the causality behind the column and detector choice.
Caption: Decision tree prioritizing PFP chemistry for shape selectivity and CAD for non-chromophoric sensitivity.
Detailed Experimental Protocol (System B)
This protocol is designed to be a self-validating system. The use of a Core-Shell PFP column allows for high-efficiency separations at moderate backpressures, compatible with standard HPLC and UHPLC systems.
Instrumentation & Conditions[2][3][4][5][6][7][8][9]
-
Instrument: UHPLC system equipped with a Charged Aerosol Detector (e.g., Thermo Fisher Corona Veo or equivalent).
-
Column: Kinetex F5 (PFP) or ACE C18-PFP, 2.6/2.7 µm, 2.1 x 100 mm.
-
Column Temperature: 35°C (Critical for controlling mass transfer kinetics).
-
Flow Rate: 0.4 mL/min.
Mobile Phase Preparation
-
Solvent A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Why: Ammonium formate is volatile (CAD compatible) and the acidic pH suppresses silanol activity, sharpening the peaks of the alcohol.
-
-
Solvent B: Acetonitrile (LC-MS Grade).
-
Why: Lower viscosity than methanol, providing lower backpressure and sharper peaks for core-shell particles.
-
Gradient Program
| Time (min) | % A | % B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 1.0 | 95 | 5 | Isocratic Hold (Focusing) |
| 8.0 | 60 | 40 | Linear Gradient |
| 10.0 | 5 | 95 | Wash |
| 12.0 | 95 | 5 | Re-equilibration |
Detector Settings (CAD)
-
Evaporation Temp: 35°C (Low temperature preserves semi-volatile analytes).
-
Power Function: 1.0 (Linearity optimization).
-
Data Rate: 10 Hz.
Analytical Workflow & Validation
The following diagram outlines the step-by-step workflow from sample preparation to data reporting, ensuring data integrity.
Caption: Operational workflow for routine purity analysis of bis-THF intermediates.
References
-
Thermo Fisher Scientific. (2020). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. LCGC International. Link
-
Sigma-Aldrich (Merck). (2025). A Comparison of Superficially Porous Particle-based Column Chemistries. Analytix Reporter. Link
-
Advanced Chromatography Technologies (ACE). (n.d.). ACE C18-PFP: A C18 phase with unique selectivity for Regioisomers.[2]Link
-
Global Research Online. (2013). RP-HPLC Method for Determination of Darunavir in Bulk and Pharmaceutical Preparations.[3]Link
-
Element Lab Solutions. (2025). Choosing Between Fully Porous and Superficially Porous Particles in HPLC.[4]Link
Sources
Mass Spectrometry Profiling of Iodomethyl Hexahydrofuro Derivatives: A Technical Comparison Guide
Executive Summary: The Analytical Challenge
Iodomethyl hexahydrofuro derivatives—specifically fused bicyclic systems like hexahydro-2H-furo[3,2-b]pyrrole —are critical intermediates in the synthesis of bioactive alkaloids and peptidomimetics.[1] Synthesized primarily via iodocyclization of alkenyl amides or alcohols, these scaffolds present a unique analytical challenge.[1]
The presence of the labile carbon-iodine (C–I) bond, combined with the strain of a fused bicyclic ether-amine system, dictates a specific fragmentation behavior. This guide compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for these derivatives, establishing a self-validating protocol for structural confirmation.
Mechanistic Principles of Fragmentation[2]
To interpret the mass spectra of these derivatives, one must understand the hierarchy of bond lability. The fragmentation is governed by three competing mechanistic pillars:
A. The "Iodine Effect" (Weakest Link)
The C–I bond energy (~53 kcal/mol) is significantly lower than C–C (~83 kcal/mol) or C–O (~86 kcal/mol) bonds.
-
Outcome: In "hard" ionization (EI), the molecular ion (
) is often short-lived.[1] The dominant pathway is the homolytic cleavage of the iodine atom, yielding a stable oxonium or iminium ion. -
Diagnostic Signal: A mass shift of -127 Da (loss of
) is the primary signature.
B. Bicyclic Ring Strain & Alpha-Cleavage
The hexahydrofuro[3,2-b]pyrrole core contains both oxygen and nitrogen heteroatoms.
-
Outcome: Following iodine loss, the resulting cation is stabilized by resonance from the adjacent heteroatoms (alpha-cleavage).
-
Regioselectivity: Nitrogen is a better charge stabilizer than oxygen.[1] Consequently, fragmentation pathways retaining the nitrogenous ring are statistically favored over those retaining the oxygen alone.
C. HI Elimination (Thermal vs. Impact)
In older GC-MS inlets, thermal degradation can mimic fragmentation.[1]
-
Outcome: Elimination of HI (128 Da) leads to a double bond formation (des-iodo alkene).[1]
-
Differentiation: True EI fragmentation shows a radical loss (
, -127), whereas thermal elimination shows a neutral loss (HI, -128).[1]
Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS)[1]
The choice of ionization technique fundamentally alters the observed spectral fingerprint.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | High (70 eV) - "Hard" | Low - "Soft" |
| Molecular Ion ( | Weak or Absent (<5% relative abundance) | Dominant ( |
| Base Peak | ||
| Key Fragments | Ring cleavage ions, alpha-cleavage products | Minimal (requires MS/MS CID) |
| Structural Insight | Fingerprinting: Confirms core connectivity and iodine presence via loss patterns.[1] | MW Confirmation: Best for purity checks and intact mass determination.[1] |
| Recommendation | Primary Tool for structural elucidation. | Secondary Tool for reaction monitoring.[1] |
Experimental Protocols (Self-Validating)
Protocol A: GC-MS Structural Elucidation (EI)
Target: Detailed structural fingerprinting of the iodomethyl core.
-
Sample Prep: Dissolve 1 mg of derivative in 1 mL Dichloromethane (DCM). Note: Avoid methanol to prevent nucleophilic displacement of iodine.
-
Inlet Conditions: Splitless injection at 200°C .
-
Critical Control: Keep inlet temperature <220°C. Higher temps induce thermal HI elimination, creating false "alkene" artifacts.[1]
-
-
Column: Non-polar (e.g., HP-5ms or DB-5), 30m x 0.25mm.
-
Oven Ramp: 60°C (1 min)
15°C/min 280°C. -
MS Source: 70 eV, Source Temp 230°C.
Validation Check: Look for the iodine atom peak at m/z 127 (
Protocol B: LC-MS/MS Fragmentation (ESI)
Target: Regiochemistry and purity.[1]
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1][2]
-
Ionization: ESI Positive Mode.
-
CID (Collision Induced Dissociation):
Data Presentation: Characteristic Fragmentation Table
Model Compound: 2-(iodomethyl)hexahydro-2H-furo[3,2-b]pyrrole (MW ≈ 253)
| Fragment Ion | m/z (Approx) | Origin/Mechanism | Relative Intensity (EI) |
| Molecular Ion | 253 | < 2% (Trace) | |
| Des-Iodo Cation | 126 | 100% (Base Peak) | |
| HI Elimination | 125 | 10-30% | |
| Pyrrolidine Core | ~70-80 | Ring cleavage retaining the nitrogen moiety. | 40-60% |
| Iodine Ion | 127 | Variable |
Visualization: Fragmentation Logic Pathways
The following diagram illustrates the decision tree and fragmentation logic for confirming the iodomethyl hexahydrofuro structure.
Caption: Logical flow of EI fragmentation. Path A (Iodine radical loss) is the diagnostic "fingerprint" mechanism, while Path B indicates thermal stress or secondary elimination.
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text for EI fragmentation mechanisms).
-
Herbinet, O., et al. (2020).[1][3] "Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion."[1][4] International Journal of Mass Spectrometry. (Detailed mechanisms for cyclic ether cleavage). [1]
-
Antonioletti, R., et al. (2002).[1] "Iodine-induced cyclization of 2-alkenyl-1,3-dicarbonyl compounds." Tetrahedron Letters. (Synthesis and characterization of iodomethyl-dihydrofurans).
-
NIST Mass Spectrometry Data Center. "Pyrrole and Furan Derivative Spectra." NIST Chemistry WebBook.[1] (Reference spectra for core scaffolds). [1]
Sources
X-ray crystallography data for (3R,3aS,6aR)-6-(iodomethyl)hexahydrofuro[3,4-b]furan
The (3R,3aS,6aR)-6-(iodomethyl)hexahydrofuro[3,4-b]furan represents a specialized bicyclic ether scaffold, distinct from the widely recognized "bis-THF" ligand found in HIV protease inhibitors like Darunavir. While the Darunavir ligand features a [2,3-b] fusion, the subject compound features a [3,4-b] fusion.[1] The inclusion of the heavy iodine atom at the C6 position is a critical design element, typically employed to facilitate absolute stereochemical determination via X-ray crystallography (using the heavy-atom method or anomalous dispersion) and to serve as a reactive handle for further functionalization.[1]
This guide compares the crystallographic and structural characteristics of this [3,4-b] iodomethyl derivative against its primary alternative: the [2,3-b] bis-THF alcohol (Darunavir ligand).
Part 1: Structural & Crystallographic Characterization
The core value of the 6-(iodomethyl)hexahydrofuro[3,4-b]furan lies in its crystallographic utility.[1] The iodine atom provides a strong scattering center, allowing for the unambiguous assignment of the ring fusion geometry (cis vs. trans) and absolute configuration, which is often challenging for light-atom-only bicyclic ethers.[1]
Comparative Data: [3,4-b] Iodomethyl Derivative vs. [2,3-b] Standard
| Feature | Product: (3R,3aS,6aR)-6-(iodomethyl)hexahydrofuro[3,4-b]furan | Alternative: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol |
| Ring System | Furo[3,4-b]furan (3,4-fused) | Furo[2,3-b]furan (2,3-fused) |
| Primary Utility | Structural Intermediate / Stereochemical Probe | High-Affinity P2 Ligand (HIV Protease Inhibitors) |
| X-ray Phasing | Heavy Atom Method (Iodine) | Molecular Replacement / Direct Methods (High Res) |
| Ring Fusion | Typically Cis-fused (Thermodynamically favored) | Cis-fused (Required for biological activity) |
| Crystal Packing | Stabilized by C–H[1][2][3][4][5]···I and I···I interactions | Stabilized by extensive O–H···O hydrogen bond networks |
| Synthethic Route | Radical Iodocyclization or Prins/Pinacol Rearrangement | Optical Resolution or Enzymatic Desymmetrization |
ngcontent-ng-c3932382896="" class="ng-star-inserted">Note on Crystallographic Data: For the [3,4-b] system, the iodine atom is pivotal. In the absence of a heavy atom, the absolute configuration of such bicyclic ethers often requires derivatization (e.g., Mosher esters) or high-redundancy data collection for anomalous scattering of oxygen.[1] The iodomethyl group allows for rapid solution of the phase problem.
Part 2: Experimental Protocols
Protocol A: Synthesis & Crystallization of the Iodomethyl Derivative
Methodology adapted from radical cyclization and iodolactonization workflows (e.g., Flavin et al., Saikia et al.).
-
Precursor Preparation:
-
Start with a homoallylic alcohol or a dihydrofuran derivative.
-
Ensure the precursor has the defined chirality at the future bridgehead carbons (C3a, C6a) to direct the cyclization.[1]
-
-
Iodocyclization (Key Step):
-
Reagents: Dissolve the precursor in acetonitrile (MeCN) or THF.
-
Additives: Add Sodium Bicarbonate (
) as a base.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Iodine Source: Add Iodine (
) or N-Iodosuccinimide (NIS) at 0°C. -
Reaction: Stir in the dark for 2–4 hours. The iodine activates the alkene, triggering the intramolecular nucleophilic attack by the pendant hydroxyl or ether oxygen.
-
Quench: Terminate with saturated aqueous Sodium Thiosulfate (
) to remove excess iodine (color change from purple to colorless).
-
-
Crystallization for X-ray:
-
Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Solvent System: Dissolve the purified solid in a minimum amount of hot Ethanol/Hexane or Dichloromethane/Pentane .
-
Slow Evaporation: Allow the solution to stand at 4°C. The heavy iodine atom facilitates the formation of well-ordered, diffraction-quality prisms or needles.[1]
-
Protocol B: X-ray Data Collection & Refinement
-
Mounting: Select a single crystal (
mm) and mount on a glass fiber or MiTeGen loop.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Data Collection: Collect data at 100 K (to reduce thermal motion) using Mo-K
radiation ( Å). -
Phasing: Use the Patterson Method to locate the Iodine position.
-
Refinement: Refine the structure (SHELXL or similar) until the R-factor drops below 0.[1]05. The absolute configuration is confirmed by the Flack parameter (should be near 0.0 for the correct enantiomer).[1]
Part 3: Visualization of Structural Pathways
The following diagram illustrates the divergence in synthesis and structural logic between the [3,4-b] iodomethyl target and the [2,3-b] alternative.
Caption: Divergent synthesis pathways yielding the [3,4-b] iodomethyl probe (for structural validation) versus the [2,3-b] bioactive ligand.
References
-
Ghosh, A. K., et al. "Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors."[1] ACS Medicinal Chemistry Letters, 2011.[1]
-
Saikia, A. K., et al. "Stereoselective synthesis of hexahydrofuro[3,4-b]furan-4-ol and its dimer via tandem Prins and pinacol rearrangement."[1] Organic & Biomolecular Chemistry, 2019.[1][6]
-
Flavin, M. T., & Lu, M. C. "Synthesis of a novel hexahydrofuro[3,4-b]furan derivative."[1] Tetrahedron Letters, 1983.
-
BenchChem. "Validating Crystal Structures: A Comparative Guide to Bis(tetrazole) Derivatives Using X-ray Diffraction."[1] (General Reference for X-ray Validation Workflows).
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2022225941A1 - Carboxy-benzimidazole glp-1r modulating compounds - Google Patents [patents.google.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol , Furofuranol [orgspectroscopyint.blogspot.com]
- 4. PubChemLite - (3r,3as,6ar)-hexahydrofuro[2,3-b]furan-3-ol (C6H10O3) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
